14-Hydroxyandrost-4-ene-3,6,17-trione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H24O4 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S)-14-hydroxy-10,13-dimethyl-2,7,8,9,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,6,17-trione |
InChI |
InChI=1S/C19H24O4/c1-17-6-3-11(20)9-14(17)15(21)10-13-12(17)4-7-18(2)16(22)5-8-19(13,18)23/h9,12-13,23H,3-8,10H2,1-2H3/t12-,13+,17+,18+,19?/m0/s1 |
InChI Key |
UKVVNEHFNYKGMX-WHMNXGKUSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C(=O)C[C@@H]3[C@@H]2CC[C@]4(C3(CCC4=O)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1C(=O)CC3C2CCC4(C3(CCC4=O)O)C |
Synonyms |
14-HAET 14-hydroxyandrost-4-ene-3,6,17-trione 14-OHAT 14alpha-hydroxy-4-androstene-3,6,17-trione androst-4-ene-3,6,17-trione-14-ol |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 14-Hydroxyandrost-4-ene-3,6,17-trione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 14-Hydroxyandrost-4-ene-3,6,17-trione, a novel steroid with potential applications in drug development. The synthesis of this compound is not widely documented in readily available literature, necessitating a proposed synthetic approach based on established methodologies for steroid modification. This document outlines a robust chemoenzymatic strategy, leveraging the specificity of microbial hydroxylation, and details the analytical techniques required for its thorough characterization.
Introduction
This compound is an androstane steroid derivative. The introduction of a hydroxyl group at the C-14 position can significantly alter the biological activity of the parent steroid, potentially leading to new therapeutic agents. The synthesis and characterization of this specific trione are of interest for exploring its potential as an aromatase inhibitor or for other hormonal-related therapeutic targets.
Proposed Synthesis Pathway: A Chemoenzymatic Approach
A direct chemical synthesis of this compound is challenging due to the difficulty of regioselective hydroxylation at the C-14 position. A more viable and specific method is a chemoenzymatic approach, utilizing microbial biocatalysis.
The proposed synthesis initiates with the commercially available androst-4-ene-3,6,17-trione as the starting material. This steroid is then subjected to microbial hydroxylation to introduce the C-14 hydroxyl group.
In Vitro Biological Activity of 14-Hydroxyandrost-4-ene-3,6,17-trione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
14α-Hydroxyandrost-4-ene-3,6,17-trione, also known as 14α-OHAT, is a steroid derivative that has demonstrated notable in vitro biological activity, primarily as an inhibitor of aromatase. This enzyme is critical in the biosynthesis of estrogens, making it a key target for the development of therapeutics for estrogen-dependent diseases, such as certain types of cancer. This technical guide provides a comprehensive overview of the available in vitro data on 14α-OHAT, including its mechanism of action, quantitative inhibitory data where available, and detailed experimental protocols for relevant assays. Due to the limited specific quantitative data for 14α-OHAT, this guide also incorporates data from structurally related compounds to provide a broader context for its potential biological profile.
Introduction
14α-Hydroxyandrost-4-ene-3,6,17-trione is a C19 steroid and a derivative of androstenedione. Its structure, featuring a hydroxyl group at the 14α position and ketone groups at C3, C6, and C17, suggests its potential to interact with steroidogenic enzymes. The primary focus of in vitro research on this compound has been its ability to modulate the activity of aromatase (CYP19A1), a key enzyme in the estrogen biosynthesis pathway.
Primary In Vitro Biological Activity: Aromatase Inhibition
The most well-documented in vitro biological activity of 14α-Hydroxyandrost-4-ene-3,6,17-trione is its dose-dependent inhibition of aromatase.[1] A key study demonstrated this inhibitory effect in various human uterine tumor tissues, including endometrial cancer, leiomyoma, and adenomyosis.[1] The inhibition was observed over a concentration range of 0.1 to 10 µM.[1] This finding suggests that 14α-OHAT can effectively block the conversion of androgens to estrogens in these tissues, which is a critical pathway for the growth of estrogen-dependent tumors.
Furthermore, it was reported that 14α-OHAT is not converted to estrogen and does not exhibit binding affinity for sex steroid receptors in rabbit uterine cytosol, indicating a specific action on the aromatase enzyme rather than a direct hormonal effect.[1]
Quantitative Data on Aromatase Inhibition
| Compound | Enzyme/System | Inhibition Parameter | Value | Reference |
| 3β-reduced metabolite of Androst-4-ene-3,6,17-trione | Aromatase | Ki | 6.5 µM | |
| 4-Hydroxyandrost-4-ene-3,17-dione (Formestane) | Aromatase (human prostatic carcinoma cell line) | Ki | 3.28 µM | [2] |
Table 1: Quantitative Aromatase Inhibition Data for Compounds Related to 14α-Hydroxyandrost-4-ene-3,6,17-trione.
The 3β-reduced metabolite of the related androst-4-ene-3,6,17-trione has been characterized as a competitive and irreversible inhibitor of aromatase. The Ki value of 6.5 µM for this metabolite suggests a moderate potency. Formestane, another structurally related aromatase inhibitor, exhibits a Ki of 3.28 µM in a human prostatic carcinoma cell line, indicating a comparable level of inhibition.[2] These data suggest that 14α-OHAT likely acts as a low micromolar inhibitor of aromatase.
Potential Off-Target In Vitro Activities
Based on studies of related compounds, 14α-Hydroxyandrost-4-ene-3,6,17-trione may possess other in vitro biological activities.
Effect on 5α-Reductase
The related compound, 4-hydroxyandrost-4-ene-3,17-dione (Formestane), has been shown to be a weak inhibitor of 5α-reductase, with reported IC50 values in the range of 15-29 µM. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).
Androgen Receptor Binding
Studies on Formestane have indicated weak binding affinity to the androgen receptor. This suggests that 14α-OHAT is also likely to have low affinity for the androgen receptor, minimizing the potential for direct androgenic or anti-androgenic effects.
Cytotoxicity in Cancer Cell Lines
Currently, there is no specific published data on the cytotoxic effects of 14α-Hydroxyandrost-4-ene-3,6,17-trione on cancer cell lines. Further research is required to determine its potential for direct anti-proliferative effects independent of its aromatase-inhibiting activity.
Experimental Protocols
Human Placental Microsomal Aromatase Assay
This assay is a standard method for evaluating the inhibitory potential of compounds on aromatase activity.
Objective: To determine the in vitro inhibition of aromatase by a test compound.
Materials:
-
Human placental microsomes (source of aromatase)
-
[1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Test compound (14α-Hydroxyandrost-4-ene-3,6,17-trione) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate buffer (pH 7.4)
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, NADPH regenerating system, and human placental microsomes.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for a short period to allow for temperature equilibration.
-
Initiation of Reaction: Add the radiolabeled substrate, [1β-³H]-androst-4-ene-3,17-dione, and the test compound at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The aromatase enzyme will convert the androstenedione to estrone, releasing ³H₂O in the process.
-
Termination of Reaction: Stop the reaction by adding an ice-cold solution of dextran-coated charcoal. The charcoal will bind the unreacted steroid substrate.
-
Separation: Centrifuge the tubes to pellet the charcoal and the bound substrate.
-
Quantification: Transfer the supernatant, containing the ³H₂O, to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound compared to a vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of aromatase activity.
Signaling Pathway
The primary signaling pathway affected by 14α-Hydroxyandrost-4-ene-3,6,17-trione is the estrogen biosynthesis pathway. By inhibiting aromatase, it blocks the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol, respectively).
Conclusion and Future Directions
The in vitro data currently available for 14α-Hydroxyandrost-4-ene-3,6,17-trione strongly indicate its role as an inhibitor of aromatase. While the dose-dependent inhibition has been established, a critical need exists for more precise quantitative data, such as IC50 and Ki values, to accurately assess its potency. Future research should focus on:
-
Quantitative Aromatase Inhibition: Determining the IC50 and Ki values for 14α-OHAT in various in vitro systems, including recombinant human aromatase and different cell lines.
-
Enzyme Kinetics: Elucidating the precise mechanism of aromatase inhibition (e.g., competitive, non-competitive, irreversible).
-
Selectivity Profiling: Assessing the inhibitory activity of 14α-OHAT against a panel of other steroidogenic enzymes (e.g., 5α-reductase, 17β-hydroxysteroid dehydrogenase) to determine its selectivity.
-
Cytotoxicity and Anti-proliferative Effects: Evaluating the direct cytotoxic and anti-proliferative effects of 14α-OHAT on a range of cancer cell lines, particularly those that are estrogen-receptor positive.
-
Receptor Binding Assays: Conducting comprehensive binding assays for androgen, estrogen, and other steroid hormone receptors to confirm its receptor interaction profile.
A more complete understanding of the in vitro biological activity of 14α-Hydroxyandrost-4-ene-3,6,17-trione will be instrumental in evaluating its potential as a lead compound for the development of novel therapeutics targeting estrogen-dependent pathologies.
References
- 1. Inhibitory effect of a new androstenedione derivative, 14 alpha-hydroxy-4-androstene-3,6,17-trione (14 alpha-OHAT) on aromatase activity of human uterine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of aromatase activity and growth suppression by 4-methoxy-4-androstene-3,17-dione in an androgen sensitive human prostatic carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 14-Hydroxyandrost-4-ene-3,6,17-trione: Discovery, Synthesis, and Aromatase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of 14α-Hydroxyandrost-4-ene-3,6,17-trione (14α-OHAT), a potent steroidal aromatase inhibitor. The information is curated for professionals in research, and drug development, presenting key data in structured formats, detailing experimental methodologies, and visualizing complex processes.
Introduction and Historical Context
14α-Hydroxyandrost-4-ene-3,6,17-trione, also known as 14α-OHAT, is a synthetic androstane steroid derivative. It was first identified as a novel compound with significant biological activity in the late 1980s. The initial disclosure of its potent aromatase inhibitory properties appeared in a Japanese patent application in 1987.[1] Subsequent research, notably a 1990 study by Kitawaki et al., established its potential as an inhibitor of estrogen biosynthesis, particularly in the context of estrogen-dependent tumors.[2] The compound was described as a new derivative of 4-androstene-3,17-dione that was synthesized microbiologically.[2]
The primary interest in 14α-OHAT stems from its ability to inhibit aromatase, the enzyme complex responsible for the conversion of androgens to estrogens. This mechanism of action positions it as a compound of interest for therapeutic applications where the suppression of estrogen production is desirable, such as in hormone-dependent cancers.
Physicochemical Properties
While detailed physicochemical data is sparse in the public domain, the fundamental properties can be inferred from its chemical structure and related patent documents.
| Property | Value | Reference |
| IUPAC Name | (8R,9S,10R,13S,14S)-14-hydroxy-10,13-dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,6,17-trione | Inferred from structure |
| Molecular Formula | C₁₉H₂₂O₄ | Calculated |
| Molecular Weight | 314.38 g/mol | Calculated |
| Class | Androstane Steroid | [1] |
Synthesis of 14α-Hydroxyandrost-4-ene-3,6,17-trione
Two primary routes for the synthesis of 14α-OHAT have been identified: a direct microbiological fermentation and a combined microbiological and chemical synthesis approach.
Direct Microbiological Synthesis
A direct fermentation process utilizing the fungus Curvularia lunata has been patented for the production of 14α-OHAT from 4-androstene-3,17-dione.
Experimental Protocol (Based on Patent JPH07501689A):
-
Microorganism: Curvularia lunata NRRL 2380.
-
Substrate: 4-androstene-3,17-dione, suspended in water.
-
Fermentation: The aqueous suspension of the substrate is fermented with a culture of Curvularia lunata. The patent suggests this method can convert more than 5 grams per liter of substrate in approximately 12 hours.
-
Yield: The process is reported to yield approximately 60% of the pure product.
-
Note: The patent highlights that suspending the substrate in water, rather than dissolving it in organic solvents like methanol or dimethylformamide, is a key aspect of the invention, leading to a cleaner product.
Two-Step Microbiological and Chemical Synthesis
This method involves an initial microbial transformation followed by a chemical oxidation step.
Step 1: Microbiological Production of 6β,14α-dihydroxy-4-androstene-3,17-dione
-
Microorganism: Acremonium strictum.
-
Substrate: 4-androstene-3,17-dione.
-
Process: The substrate is added to a culture medium of Acremonium strictum, which performs a microbial transformation to produce the intermediate, 6β,14α-dihydroxy-4-androstene-3,17-dione.
-
Note: The patent (EP0382162B1) references a separate Japanese patent application (192798/1988) for the detailed methodology of this step.
Step 2: Photo-oxidation to 14α-Hydroxyandrost-4-ene-3,6,17-trione
-
Starting Material: 6β,14α-dihydroxy-4-androstene-3,17-dione.
-
Solvent: Chloroform (concentration of 5-200 g/L, preferably 10-50 g/L).
-
Reaction Conditions: The starting material is dissolved in the solvent in a sealable glass vessel. Oxygen gas is blown into the solution, and the vessel is sealed. The reaction mixture is then exposed to light containing visible light (e.g., sunlight) for a period of time (e.g., 4 hours).
-
Purification: The solvent is removed by evaporation. The resulting residue can be purified by recrystallization from organic solvents such as methanol, ethanol, or acetone, or by thin-layer chromatography.
-
Yield: This process is reported to have a high yield, potentially 90% or more.
Biological Activity and Mechanism of Action
The primary documented biological activity of 14α-OHAT is the inhibition of aromatase.
Aromatase Inhibition
Aromatase is a cytochrome P450 enzyme that catalyzes the final and rate-limiting step in the biosynthesis of estrogens from androgens. By inhibiting this enzyme, 14α-OHAT effectively blocks the production of estrogens.
Experimental Evidence (Kitawaki et al., 1990):
-
System: Human uterine tumors (endometrial cancer, leiomyoma, and adenomyosis tissues).
-
Methodology: The specific details of the assay are not fully available in the abstract, but it would have likely involved incubating tissue homogenates or microsomal fractions with a radiolabeled androgen substrate (e.g., [³H]-androstenedione) in the presence and absence of 14α-OHAT. The rate of estrogen formation would be determined by measuring the release of tritiated water or by chromatographic separation and quantification of the estrogenic products.
-
Results: 14α-OHAT demonstrated a dose-dependent inhibition of aromatase activity in all tested uterine tumors.
-
Quantitative Data: The effective concentration range for inhibition was reported as 0.1-10 µM.[2]
| Parameter | Value | Tissue Source | Reference |
| Inhibitory Concentration | 0.1 - 10 µM | Human Uterine Tumors | [2] |
Specificity of Action
The 1990 study by Kitawaki et al. also provided insights into the specificity of 14α-OHAT's action:
-
Steroid Receptor Binding: The compound did not show binding affinity to rabbit uterine cytosol-sex steroids, suggesting it does not directly act as an agonist or antagonist at estrogen or other steroid receptors.[2]
-
Metabolism to Estrogen: 14α-OHAT was not converted to estrogen in human placental preparations, indicating it is a true inhibitor and not a pro-hormone.[2]
Potential Therapeutic Applications
The potent aromatase inhibitory activity of 14α-OHAT suggests its potential as a therapeutic agent for estrogen-dependent diseases. The 1990 study by Kitawaki et al. concluded that it may be useful clinically as an endocrine chemotherapy for peri- or post-menopausal women with uterine estrogen-dependent tumors.[2] Further research and clinical development would be necessary to validate these potential applications.
Conclusion
14α-Hydroxyandrost-4-ene-3,6,17-trione is a potent steroidal aromatase inhibitor with a history dating back to the late 1980s. Its synthesis can be achieved through both direct and indirect microbiological methods, highlighting the role of biotechnology in the production of complex steroids. The compound's specific inhibition of estrogen biosynthesis, without apparent direct interaction with steroid receptors, makes it a molecule of significant interest for further investigation in the context of endocrine therapies for hormone-dependent pathologies. This guide provides a foundational understanding for researchers and drug development professionals to build upon in future studies of this compound.
References
Preliminary Studies on the Anti-Tumor Effects of 14-Hydroxyandrost-4-ene-3,6,17-trione: A Technical Overview
Disclaimer: Publicly available research on the specific anti-tumor effects of 14-Hydroxyandrost-4-ene-3,6,17-trione is exceedingly limited. This document summarizes the preliminary findings from the available literature, focusing on its role as an aromatase inhibitor. The information herein should be considered foundational and not an exhaustive guide to its therapeutic potential.
Introduction
This compound, also referred to in the literature as 14α-hydroxy-4-androstene-3,6,17-trione (14α-OHAT), is a synthetic derivative of 4-androstene-3,17-dione.[1] Preliminary research has identified this compound as an inhibitor of aromatase, an enzyme critical for the biosynthesis of estrogens.[1] Given the pivotal role of estrogen in the development and progression of hormone-dependent cancers, such as certain types of breast and uterine cancers, aromatase inhibitors are a key therapeutic class in oncology.[1] This document outlines the initial findings on the anti-tumor properties of this compound, with a focus on its mechanism of action as an aromatase inhibitor.
Quantitative Data on Aromatase Inhibition
The primary research available demonstrates that this compound inhibits aromatase activity in various human uterine tumors in a dose-dependent manner. The study investigated its effects on uterine endometrial cancer, uterine leiomyoma, and uterine adenomyosis tissues.[1]
| Tumor Type | Concentration Range of this compound | Effect | Reference |
| Uterine Endometrial Cancer | 0.1 - 10 µM | Dose-dependent inhibition of aromatase activity | [1] |
| Uterine Leiomyoma | 0.1 - 10 µM | Dose-dependent inhibition of aromatase activity | [1] |
| Uterine Adenomyosis | 0.1 - 10 µM | Dose-dependent inhibition of aromatase activity | [1] |
Further studies indicated that this compound does not exhibit binding affinity for sex steroid receptors in rabbit uterine cytosol and is not metabolized into estrogen in human placental preparations.[1]
Experimental Protocols
The following is a summarized methodology for the key experiments conducted to evaluate the effect of this compound on aromatase activity in human uterine tumors.[1]
Tissue Preparation
-
Human uterine tumor tissues (uterine endometrial cancer, uterine leiomyoma, and uterine adenomyosis) were obtained.
-
The tissues were processed to prepare microsomal fractions, which are rich in aromatase enzyme.
Aromatase Activity Assay
-
The microsomal preparations from the tumor tissues were incubated with a radiolabeled androgen precursor (e.g., [1β-³H]androstenedione).
-
Varying concentrations of this compound (ranging from 0.1 to 10 µM) were added to the incubation mixture to assess its inhibitory effect.
-
The reaction was allowed to proceed, leading to the conversion of the radiolabeled androgen to a radiolabeled estrogen.
-
The amount of radiolabeled water released during the aromatization reaction was measured to quantify aromatase activity.
-
The inhibition of aromatase activity was calculated by comparing the results from the incubations with and without the inhibitor.
Steroid Receptor Binding Assay
-
Rabbit uterine cytosol was prepared as a source of sex steroid receptors.
-
A competitive binding assay was performed using radiolabeled sex steroids and varying concentrations of this compound to determine its affinity for these receptors.
Estrogen Conversion Assay
-
Human placental preparations, which have high aromatase activity, were used.
-
This compound was incubated with these preparations to determine if it could be converted into an estrogenic compound.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway: Aromatase Inhibition
The primary mechanism of anti-tumor action suggested for this compound is the inhibition of aromatase, which leads to a reduction in estrogen biosynthesis. This is particularly relevant in estrogen-dependent tumors.
Caption: Mechanism of Aromatase Inhibition by this compound.
Experimental Workflow: Aromatase Inhibition Assay
The following diagram outlines the general workflow for assessing the inhibitory effect of this compound on aromatase activity in tumor tissues.
Caption: Workflow for Aromatase Inhibition Assay.
Conclusion
The preliminary evidence suggests that this compound is an inhibitor of the aromatase enzyme, showing dose-dependent activity in human uterine tumor tissues.[1] This mechanism of action is a well-established strategy for the treatment of estrogen-receptor-positive cancers. However, the lack of comprehensive studies on its efficacy in various cancer cell lines, in vivo models, and the absence of detailed pharmacokinetic and pharmacodynamic data, prevents a thorough evaluation of its potential as a therapeutic agent. Further research is warranted to fully characterize the anti-tumor effects and the broader pharmacological profile of this compound.
References
In Silico Modeling of 14-Hydroxyandrost-4-ene-3,6,17-trione Binding to Aromatase: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies for investigating the binding of the steroidal compound 14-hydroxyandrost-4-ene-3,6,17-trione to the human aromatase enzyme (CYP19A1). Aromatase is a critical enzyme in estrogen biosynthesis and a key target in the treatment of hormone-dependent breast cancer.[1] Understanding the molecular interactions between potential inhibitors and aromatase is paramount for the design of novel therapeutics. This document outlines detailed protocols for molecular docking and molecular dynamics simulations, data analysis, and visualization techniques tailored for researchers, scientists, and drug development professionals. While specific in silico studies on this compound are not extensively available in public literature, this guide establishes a robust workflow based on established methodologies for other steroidal and non-steroidal aromatase inhibitors.
Introduction
Aromatase, a member of the cytochrome P450 superfamily, catalyzes the final and rate-limiting step of estrogen biosynthesis, the aromatization of androgens into estrogens.[2] Its role in the progression of estrogen receptor-positive breast cancers has made it a significant drug target.[3] Aromatase inhibitors (AIs) are a frontline therapy for these cancers in post-menopausal women.[2][3] These inhibitors are broadly classified into steroidal (Type I) and non-steroidal (Type II) inhibitors.
14α-hydroxy-4-androstene-3,6,17-trione (14α-OHAT) is a derivative of androstenedione that has been shown to inhibit aromatase activity in a dose-dependent manner (0.1-10 μM) in human uterine tumors.[4] In silico modeling offers a powerful and cost-effective approach to elucidate the precise binding mode, interaction energies, and dynamic stability of this compound within the aromatase active site. This guide provides the necessary theoretical and practical framework to conduct such an investigation.
Experimental Protocols
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol is adapted from methodologies used for other aromatase inhibitors.[3][5]
2.1.1. Preparation of the Aromatase Structure
-
Obtain Crystal Structure: Download the 3D crystal structure of human placental aromatase from the Protein Data Bank (PDB). Commonly used structures include PDB IDs: 3S7S and 3EQM.[5][6]
-
Protein Preparation:
-
Remove water molecules and any co-crystallized ligands from the PDB file.[5]
-
Add hydrogen atoms to the protein structure, which are typically absent in X-ray crystal structures.[5]
-
Assign protonation states to ionizable residues appropriate for a physiological pH (e.g., using H++ server or Schrödinger's Protein Preparation Wizard).
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
2.1.2. Preparation of the Ligand
-
Obtain Ligand Structure: The 3D structure of this compound can be generated using chemical drawing software such as ChemDraw or MarvinSketch and saved in a suitable format (e.g., MOL2 or SDF).
-
Ligand Preparation:
-
Generate a 3D conformation of the ligand.
-
Assign appropriate atom types and partial charges (e.g., using Gasteiger charges).
-
Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.
-
2.1.3. Docking Procedure
-
Define the Binding Site: The binding site can be defined based on the location of the co-crystallized substrate (e.g., androstenedione) in the PDB structure. A grid box is typically generated around the active site to encompass all key interacting residues.
-
Perform Docking: Utilize docking software such as AutoDock, Glide, or GOLD.[7] The docking algorithm will explore various conformations and orientations of the ligand within the defined binding site.
-
Scoring and Analysis: The docking poses are ranked based on a scoring function that estimates the binding affinity (e.g., kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the key amino acid residues in the active site. Polar residues like D309, T310, S478, and M374, as well as aromatic residues F134, F221, and W224, have been identified as important for inhibitor binding.[3]
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time.[2][8]
2.2.1. System Setup
-
Select Docking Pose: Use the best-ranked docking pose of the this compound-aromatase complex as the starting structure.
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
Force Field: Apply a suitable force field, such as AMBER or CHARMM, to describe the atomic interactions.
2.2.2. Simulation Protocol
-
Minimization: Perform energy minimization of the entire system to remove bad contacts.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure (e.g., 1 atm) while restraining the protein and ligand. This is typically done in two phases: NVT (constant volume) followed by NPT (constant pressure) ensemble.
-
Production Run: Run the simulation for a sufficient duration (e.g., 100 ns) without restraints to observe the natural dynamics of the system.[8][9]
2.2.3. Trajectory Analysis
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time.[8]
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to estimate the binding free energy of the ligand to the protein.
Data Presentation
Quantitative data from in silico modeling is crucial for comparing different ligands and understanding their binding characteristics. The following tables provide examples of how to structure such data, populated with values for known aromatase inhibitors for comparative purposes.
Table 1: Molecular Docking Scores of Known Aromatase Inhibitors
| Compound | Docking Score (kcal/mol) | Reference |
| Exemestane | -62.29 | [5] |
| Letrozole | -60.06 | [5] |
| Anastrozole | -71.44 | [5] |
| Vorozole | -79.44 | [5] |
| Fadrozole | -48.76 | [5] |
| Androstenedione | -9.8 | [8] |
Table 2: Binding Energy of Aromatase Inhibitors from MD Simulations
| Compound | Binding Energy (kcal/mol) | Method | Reference |
| Isoflavone Derivative 50 | -7.1 | AutoDock | [8] |
| Isoflavone Derivative 52 | -7.5 | AutoDock | [8] |
| Isoflavone Derivative 54 | -7.3 | AutoDock | [8] |
Visualization of Workflows and Pathways
In Silico Modeling Workflow
The following diagram illustrates the general workflow for the in silico analysis of an aromatase inhibitor.
Aromatase Signaling Pathway
This diagram shows the central role of aromatase in converting androgens to estrogens.
Conclusion
This technical guide provides a detailed framework for the in silico modeling of this compound binding to aromatase. By following the outlined protocols for molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the binding mechanism, affinity, and stability of this potential aromatase inhibitor. The presented workflow and data structuring recommendations are designed to facilitate robust and reproducible computational studies, ultimately aiding in the rational design of more potent and selective drugs for hormone-dependent breast cancer.
References
- 1. Aromatase, Estrone Sulfatase, and 17β-Hydroxysteroid Dehydrogenase: Structure-Function Studies and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Simulations of Aromatase Reveal New Insights Into the Mechanism of Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking of Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of a new androstenedione derivative, 14 alpha-hydroxy-4-androstene-3,6,17-trione (14 alpha-OHAT) on aromatase activity of human uterine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational studies and structural insights for discovery of potential natural aromatase modulators for hormone-dependent breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metabolic Profile, Biotransformation, Docking Studies and Molecular Dynamics Simulations of Bioactive Compounds Secreted by CG3 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting allosteric sites of human aromatase: a comprehensive in-silico and in-vitro workflow to find potential plant-based anti-breast cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the LC-MS/MS Method for the Detection of 14-alpha-hydroxy-androst-4-ene-3,17-dione (14-alpha-OHAT) in Plasma
This technical guide provides a comprehensive overview of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 14-alpha-hydroxy-androst-4-ene-3,17-dione (14-alpha-OHAT) in human plasma. The methodologies outlined are based on established protocols for structurally similar hydroxylated androgens and serve as a robust framework for researchers, scientists, and drug development professionals. This guide covers detailed experimental protocols, data presentation in structured tables, and visual workflows to facilitate the development and validation of a sensitive and specific bioanalytical assay for 14-alpha-OHAT.
Introduction
14-alpha-hydroxy-androst-4-ene-3,17-dione (14-alpha-OHAT) is a hydroxylated metabolite of androstenedione, a key steroid hormone in the androgen and estrogen biosynthesis pathways. Accurate quantification of 14-alpha-OHAT in plasma is crucial for understanding its physiological and pathological roles, as well as for its potential as a biomarker in various endocrine disorders and in the context of drug metabolism. LC-MS/MS has emerged as the gold standard for steroid analysis due to its high selectivity, sensitivity, and specificity, overcoming the limitations of traditional immunoassays, which can be prone to cross-reactivity with structurally related steroids.
This guide details a proposed LC-MS/MS method, providing a solid starting point for laboratories to establish and validate their own assays for 14-alpha-OHAT in a plasma matrix.
Experimental Protocols
A typical bioanalytical workflow for the quantification of 14-alpha-OHAT in plasma involves sample preparation, liquid chromatographic separation, and mass spectrometric detection.
Sample Preparation
The goal of sample preparation is to extract 14-alpha-OHAT from the complex plasma matrix and remove interfering substances such as proteins and phospholipids. A common and effective approach is protein precipitation followed by evaporation and reconstitution.
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
14-alpha-OHAT analytical standard
-
Isotopically labeled internal standard (IS), e.g., 14-alpha-OHAT-d3 (if available, or a structurally similar labeled steroid)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, aliquot 100 µL of plasma.
-
Spike with 10 µL of internal standard solution (concentration to be optimized).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is essential to resolve 14-alpha-OHAT from other endogenous steroids and potential interferences. A reversed-phase C18 column is typically used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 2 for a typical gradient program. |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 1.0 | 40 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 40 |
| 8.0 | 40 |
Mass Spectrometry
Tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification. The following parameters are proposed based on the analysis of the structurally similar isomer, 11-beta-hydroxyandrostenedione, and would require optimization for 14-alpha-OHAT.
Table 3: Proposed Mass Spectrometry Parameters (to be optimized for 14-alpha-OHAT)
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | [M+H]⁺ for 14-alpha-OHAT (C19H26O3), m/z 303.2 |
| Product Ions (Q3) | To be determined by infusion and fragmentation of the 14-alpha-OHAT standard. For 11-beta-hydroxyandrostenedione, common transitions are 303.2 -> 285.2 and 303.2 -> 121.1. |
| Collision Energy | To be optimized for each transition. A starting range of 10-30 eV is recommended. |
| Dwell Time | 100 ms |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation
A comprehensive validation of the bioanalytical method is essential to ensure its reliability for the intended application. The validation should be performed according to the guidelines of regulatory agencies such as the FDA or EMA.
Table 4: Bioanalytical Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources. |
| Linearity and Range | The range of concentrations over which the method is accurate, precise, and linear. | A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% for the LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | The analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20% CV. |
| Accuracy | The closeness of the measured value to the nominal concentration. | The mean concentration of quality control (QC) samples at low, medium, and high levels should be within ±15% of the nominal values. |
| Precision | The degree of scatter between a series of measurements. | The coefficient of variation (CV) for QC samples at low, medium, and high levels should not exceed 15%. |
| Recovery | The extraction efficiency of the analytical method. | Consistent and reproducible recovery is more important than high recovery. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The CV of the IS-normalized matrix factor from at least six different lots of plasma should be ≤15%. |
| Stability | The stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentrations in stability samples should be within ±15% of the nominal concentrations for freeze-thaw, short-term (bench-top), and long-term storage stability. |
Quantitative Data Summary
The following table provides representative quantitative performance data for LC-MS/MS methods for hydroxylated androgens in human plasma. These values can serve as a benchmark for the validation of a 14-alpha-OHAT assay.
Table 5: Representative Quantitative Performance of LC-MS/MS Methods for Hydroxylated Androgens in Plasma
| Parameter | Androstenedione | 11-beta-hydroxyandrostenedione |
| Linearity Range | 0.5 - 500 ng/mL | 0.08 - 33 nmol/L (~0.024 - 10 ng/mL) |
| LLOQ | 0.25 nmol/L (~0.07 ng/mL) | 63 - 320 pmol/L (~0.019 - 0.097 ng/mL) |
| Intra-assay Precision (%CV) | < 10% | ≤ 15% |
| Inter-assay Precision (%CV) | < 10% | ≤ 15% |
| Accuracy (% Bias) | Within ±15% | 85% - 117% |
| Recovery | Not specified | 85% - 117% |
Conclusion
This technical guide provides a detailed framework for the development and validation of a robust and sensitive LC-MS/MS method for the quantification of 14-alpha-OHAT in human plasma. The outlined protocols for sample preparation, liquid chromatography, and mass spectrometry are based on well-established methods for similar steroid hormones. While the specific mass spectrometric parameters for 14-alpha-OHAT require empirical determination and optimization, this guide offers a comprehensive starting point for researchers. Adherence to rigorous validation procedures will ensure the generation of high-quality, reliable data for advancing our understanding of the role of 14-alpha-OHAT in health and disease.
Application of 14-Hydroxyandrost-4-ene-3,6,17-trione in Breast Cancer Cell Culture: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of 14-Hydroxyandrost-4-ene-3,6,17-trione, also known as Formestane, in the context of breast cancer cell culture research. Formestane is a second-generation, irreversible, steroidal aromatase inhibitor that has been a subject of interest in the study and treatment of estrogen-dependent breast cancers.[1][2][3] This document details its mechanism of action, effects on breast cancer cell lines, and relevant experimental protocols.
Core Concepts and Mechanism of Action
Formestane exerts its primary effect by irreversibly inhibiting the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step in estrogen biosynthesis—the conversion of androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone, respectively).[1][3] In postmenopausal women, where the primary source of estrogen is the peripheral conversion of androgens in tissues such as adipose tissue, aromatase inhibition significantly reduces circulating estrogen levels.[1][3] This deprivation of estrogen is a key therapeutic strategy for hormone-receptor-positive (HR+) breast cancers, which rely on estrogen for their growth and proliferation.[1][3]
The irreversible nature of Formestane's binding to the aromatase enzyme leads to a sustained reduction in estrogen production.[3] This targeted action makes it a valuable tool for studying the effects of estrogen deprivation in in vitro models of breast cancer.
Effects on Breast Cancer Cell Lines
Formestane has been utilized in studies involving various breast cancer cell lines to investigate its anti-proliferative and pro-apoptotic effects. The most commonly studied cell lines in this context are:
-
MCF-7: An estrogen receptor-positive (ER+) and progesterone receptor-positive (PR+) luminal A breast cancer cell line. It is a well-established model for studying hormone-dependent breast cancer.
-
ZR-75-1: Another ER+ human breast cancer cell line.
-
MDA-MB-231: A triple-negative breast cancer (TNBC) cell line (ER-, PR-, and HER2-negative). It is used as a model for hormone-independent breast cancer to assess off-target or estrogen-independent effects of a compound.
Cell Viability and Proliferation
Formestane has been shown to inhibit the proliferation of ER+ breast cancer cells. This effect is primarily attributed to its ability to block estrogen production, thereby depriving the cancer cells of a critical growth signal. While specific IC50 values for Formestane in MCF-7 and MDA-MB-231 cell viability assays are not consistently reported across the literature, related studies with other steroidal aromatase inhibitors like exemestane have shown IC50 values in the micromolar range for MCF-7 cells. For instance, one study reported an IC50 of approximately 25 µM for exemestane in MCF-7 cells after a 72-hour treatment. It is important to note that IC50 values can vary significantly depending on the experimental conditions, including cell density, incubation time, and the specific assay used. In contrast, the IC50 for Formestane's direct inhibition of the aromatase enzyme in in-vitro assays is typically in the nanomolar range (30-50 nM).
Table 1: Summary of Formestane's Effects on Breast Cancer Cell Viability
| Cell Line | Estrogen Receptor Status | Reported Effect of Formestane | Notes |
| MCF-7 | ER+ | Inhibition of cell proliferation. | The effect is primarily due to aromatase inhibition, leading to estrogen deprivation. |
| ZR-75-1 | ER+ | Inhibition of cell proliferation. | Similar to MCF-7, the effect is linked to the blockade of estrogen synthesis. |
| MDA-MB-231 | ER- | Limited direct anti-proliferative effect. | As an ER- cell line, it is less sensitive to estrogen deprivation. However, some studies use Formestane as a reference compound to evaluate other androstane derivatives.[2] |
Apoptosis and Cell Cycle
Formestane treatment can induce apoptosis (programmed cell death) and cause cell cycle arrest in breast cancer cells.
A study using Formestane as a reference compound investigated its effects on the MDA-MB-231 cell line. The results indicated that Formestane can induce both apoptosis and necrosis at its IC50 concentration.
Table 2: Apoptotic and Necrotic Effects of Formestane on MDA-MB-231 Cells
| Treatment Duration | % Apoptosis | % Necrosis |
| 48 hours | ~5% | ~2% |
| 72 hours | ~7% | ~3% |
Data are estimations based on graphical representations from a study where Formestane was a reference compound and may not represent precise values.[2]
In terms of the cell cycle, Formestane treatment has been shown to cause an accumulation of cells in the G0/G1 phase, indicating a cell cycle arrest at this checkpoint. This prevents the cells from entering the S phase and replicating their DNA, thus halting proliferation.
Table 3: Effect of Formestane on Cell Cycle Distribution in MDA-MB-231 Cells
| Treatment | % G0/G1 | % S | % G2/M |
| Control (48h) | ~60% | ~25% | ~15% |
| Formestane (IC50, 48h) | ~65% | ~20% | ~15% |
| Control (72h) | ~58% | ~28% | ~14% |
| Formestane (IC50, 72h) | ~68% | ~18% | ~14% |
Data are estimations based on graphical representations from a study where Formestane was a reference compound and may not represent precise values.[2]
Signaling Pathways Modulated by this compound
The anti-tumor effects of Formestane are mediated through the modulation of key signaling pathways that regulate cell growth, survival, and proliferation.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Studies have indicated that Formestane can downregulate the PI3K/Akt signaling pathway. This is evidenced by a reduction in the phosphorylation of Akt, a key protein in this pathway. The downregulation of this pathway contributes to the anti-proliferative and pro-apoptotic effects of Formestane.
Figure 1: Formestane's impact on the PI3K/Akt signaling pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound in breast cancer cell culture.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Formestane on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (Formestane)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Formestane in the appropriate medium. The final concentration of DMSO should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Formestane. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
Figure 2: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following Formestane treatment.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound (Formestane)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Formestane at the desired concentrations for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of Formestane on the cell cycle distribution.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound (Formestane)
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Formestane.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Pathways
This protocol is for detecting changes in the expression and phosphorylation of proteins in the PI3K/Akt and MAPK/ERK pathways.
Materials:
-
Breast cancer cell lines
-
This compound (Formestane)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with Formestane, then lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL detection reagent.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
Figure 3: General workflow for Western blot analysis.
Cell-Based Aromatase Activity Assay
This assay measures the ability of Formestane to inhibit aromatase activity within a cellular context, often using an aromatase-overexpressing cell line like MCF-7aro.
Materials:
-
MCF-7aro cells (MCF-7 cells stably transfected with the aromatase gene)
-
Phenol red-free medium supplemented with charcoal-stripped serum
-
[³H]-Androstenedione (radiolabeled substrate)
-
This compound (Formestane)
-
Chloroform
-
Activated charcoal
-
Scintillation counter
Procedure:
-
Cell Culture: Culture MCF-7aro cells in phenol red-free medium with charcoal-stripped serum to minimize background estrogenic activity.
-
Treatment: Treat the cells with various concentrations of Formestane.
-
Substrate Addition: Add [³H]-Androstenedione to the medium and incubate for a defined period.
-
Extraction: Extract the medium with chloroform to separate the steroids from the aqueous phase containing the released ³H₂O.
-
Charcoal Treatment: Treat the aqueous phase with activated charcoal to remove any remaining labeled steroids.
-
Scintillation Counting: Measure the radioactivity of the aqueous phase using a scintillation counter. The amount of ³H₂O is proportional to the aromatase activity.
-
Data Analysis: Calculate the inhibition of aromatase activity at different Formestane concentrations to determine the IC50.
Conclusion
This compound (Formestane) is a valuable tool for in vitro breast cancer research, particularly for studying the effects of estrogen deprivation in ER+ models. Its well-defined mechanism of action as an irreversible aromatase inhibitor allows for the investigation of downstream cellular events, including effects on cell viability, apoptosis, cell cycle progression, and the modulation of key signaling pathways like PI3K/Akt. The protocols provided in this guide offer a framework for researchers to design and execute experiments to further elucidate the role of aromatase inhibition in breast cancer biology and to evaluate the efficacy of novel therapeutic agents.
References
Technical Guide: Quantification of Androst-4-ene-3,6,17-trione Metabolites in Urine for Doping Control
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the methodologies for the quantification of androst-4-ene-3,6,17-trione and its primary metabolites in human urine, a critical aspect of anti-doping analysis. Androst-4-ene-3,6,17-trione, also known as 6-oxo-androstenedione or "6-OXO," is marketed as a nutritional supplement and aromatase inhibitor but is classified as a prohibited anabolic agent by the World Anti-Doping Agency (WADA).[1][2] Its misuse in sports necessitates robust and sensitive detection methods.
This guide details the metabolic pathways, sample preparation protocols, and analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), used for the identification and quantification of these compounds.
Metabolism and Excretion
Following oral administration, androst-4-ene-3,6,17-trione is extensively metabolized. The parent compound is largely excreted in a conjugated form.[3] The primary urinary metabolites identified are:
-
Androst-4-ene-6α-ol-3,17-dione (6α-OH-androstenedione) : The major urinary metabolite.[3]
-
Androst-4-ene-6α,17β-diol-3-one (a 6α-hydroxy-testosterone isomer) : A minor metabolite.[3]
These metabolites are almost exclusively excreted as glucuronide or sulfate conjugates, making a hydrolysis step essential for their detection.[1][3]
Analytical Challenges
A significant challenge in the analysis of 6-OXO is the potential for in situ formation from endogenous steroids like Dehydroepiandrosterone (DHEA) due to microbial contamination in the urine sample.[4] This can lead to false positives. Therefore, analytical findings of 6-OXO should be interpreted with caution, particularly in the absence of its key glucuronidated metabolite, 6α-hydroxyandrostenedione (6α-OH-AD).[4]
Experimental Protocols
Accurate quantification relies on meticulous sample preparation and sophisticated analytical techniques. Both GC-MS and LC-MS methods have been developed and validated for this purpose.
The general workflow for sample preparation is crucial for reliable results and involves hydrolysis, extraction, and in the case of GC-MS, derivatization.
Protocol Details:
-
Hydrolysis: Since metabolites are excreted as conjugates, urine samples must be hydrolyzed.[3] This is typically achieved by incubation with an enzyme, such as β-glucuronidase from E. coli.
-
Extraction: Following hydrolysis, the free steroids are extracted from the aqueous urine matrix. A common method is liquid-liquid extraction (LLE) using a non-polar solvent like diethyl ether.[3]
-
Derivatization (for GC-MS): For GC-MS analysis, the extracted analytes must be derivatized to increase their volatility and thermal stability. This is often done using a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium iodide (NH₄I), and ethanethiol, which forms trimethylsilyl (TMS)-enol-TMS-ether derivatives.[1][2]
Gas Chromatography combined with tandem Mass Spectrometry is a powerful technique for the detection of 6-OXO and its metabolites.
Methodology:
-
Chromatography: Separation is performed on a capillary column (e.g., a non-polar DB-1 or similar). The oven temperature is programmed to ramp up to effectively separate the analytes.
-
Mass Spectrometry: The instrument is typically operated in electron ionization (EI) mode. For high sensitivity and selectivity, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is used to detect the characteristic ions of the derivatized analytes.[2]
Liquid Chromatography-Mass Spectrometry offers a fast, sensitive, and accurate alternative, capable of analyzing the compounds without derivatization.[3]
Methodology:
-
Chromatography: Separation is achieved on a reversed-phase column (e.g., C18).[3][5] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol/acetonitrile) is used.[5][6]
-
Mass Spectrometry: Ionization is commonly performed using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[3] The mass spectrometer is operated in a tandem MS/MS mode to monitor specific precursor-to-product ion transitions for each analyte, ensuring high specificity. A key advantage of LC-MS is its ability to directly separate the 6α- and 6β-isomers of the metabolites.[1]
Quantitative Data
The validation of analytical methods is critical and includes determining the limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
| Compound | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Androst-4-ene-3,6,17-trione | GC-MS | 5-10 ng/mL[2] | - |
| Androst-4-ene-6α-ol-3,17-dione | GC-MS | 5-10 ng/mL[2] | - |
| Androst-4-ene-6α,17β-diol-3-one | GC-MS | 5-10 ng/mL[2] | - |
| Androst-4-ene-3,6,17-trione | LC-MS/MS | - | 5 ng/mL[3] |
| Androst-4-ene-6α-ol-3,17-dione | LC-MS/MS | - | 5 ng/mL[3] |
| Androst-4-ene-6α,17β-diol-3-one | LC-MS/MS | - | 5 ng/mL[3] |
| Compound (LC-MS/MS Method) | Concentration Range | Accuracy Range |
| Androst-4-ene-3,6,17-trione | 5-1000 ng/mL | 1.3% to 14.8%[3] |
| Androst-4-ene-6α-ol-3,17-dione | 5-1000 ng/mL | 1.6% to 9.4%[3] |
| Androst-4-ene-6α,17β-diol-3-one | 5-1000 ng/mL | 3.2% to 4.1%[3] |
Detection Windows
The period during which a substance can be detected after administration is known as the detection window. Using a validated GC-MS method, the detection times after administration of a manufacturer-recommended dose were established.
-
Androst-4-ene-3,6,17-trione: Up to 24 hours.[2]
-
Androst-4-ene-6α,17β-diol-3-one: Up to 24 hours.[2]
-
Androst-4-ene-6α-ol-3,17-dione: Up to 37 hours.[2]
The longer detection window for the major metabolite, androst-4-ene-6α-ol-3,17-dione, makes it the most reliable target for proving the administration of 6-OXO.
Conclusion
The quantification of androst-4-ene-3,6,17-trione and its metabolites in urine is a well-established procedure in modern doping control laboratories. Both GC-MS and LC-MS/MS provide the necessary sensitivity and specificity for confirmation. Key procedural steps include enzymatic hydrolysis to cleave conjugates and, for GC-MS, a derivatization step. The major metabolite, androst-4-ene-6α-ol-3,17-dione, serves as the most crucial marker due to its longer detection window. Analysts must remain aware of potential confounding factors, such as microbial contamination, which can lead to the formation of the parent compound in situ. The detailed protocols and quantitative data presented in this guide serve as a comprehensive resource for professionals in the field.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Detection of androst-4-ene-3,6,17-trione (6-OXO) and its metabolites in urine by gas chromatography-mass spectrometry in relation to doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wada-ama.org [wada-ama.org]
- 5. Simultaneous quantitation of four androgens and 17-hydroxyprogesterone in polycystic ovarian syndrome patients by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
Using 14-alpha-hydroxy-4-androstene-3,6,17-trione (14-alpha-OHAT) for Studying Estrogen-Dependent Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 14-alpha-OHAT
14-alpha-hydroxy-4-androstene-3,6,17-trione (14-alpha-OHAT) is a steroidal derivative of androstenedione that functions as an aromatase inhibitor.[1] Aromatase is a critical enzyme responsible for the final step in the biosynthesis of estrogens from androgens. By inhibiting this enzyme, 14-alpha-OHAT effectively blocks the production of estrogen, a key driver in the proliferation of estrogen-dependent tumors, such as certain types of breast and uterine cancers.[1]
Initial studies have demonstrated that 14-alpha-OHAT inhibits aromatase activity in human uterine tumors, including endometrial cancer and leiomyoma, in a dose-dependent manner within a concentration range of 0.1 to 10 microMolar.[1] Notably, this compound does not exhibit binding affinity for sex steroid receptors and is not metabolized into estrogenic compounds, highlighting its specific mechanism of action.[1] These characteristics suggest its potential as a valuable tool for endocrine therapy research and as a potential therapeutic agent for post-menopausal women with estrogen-dependent malignancies.[1]
This guide provides a comprehensive overview of the methodologies and signaling pathways relevant to the study of 14-alpha-OHAT in the context of estrogen-dependent tumors.
Mechanism of Action: Aromatase Inhibition
The primary mechanism of action of 14-alpha-OHAT is the inhibition of aromatase (CYP19A1), a cytochrome P450 enzyme. Aromatase catalyzes the conversion of androgens, specifically androstenedione and testosterone, into estrogens—estrone and estradiol, respectively. In many estrogen-dependent tumors, local aromatase activity is a significant source of the estrogens that fuel tumor growth.
By inhibiting aromatase, 14-alpha-OHAT reduces the intratumoral and circulating levels of estrogen, thereby depriving the cancer cells of a critical growth stimulus. This leads to a cascade of downstream effects on estrogen receptor (ER) signaling pathways.
Signaling Pathways Affected by Aromatase Inhibition
The inhibition of estrogen production by 14-alpha-OHAT directly impacts the estrogen receptor signaling pathway. Estrogen receptors, primarily ERα and ERβ, are transcription factors that, upon binding to estrogen, regulate the expression of genes involved in cell proliferation, survival, and differentiation. The reduction in estrogen levels leads to decreased activation of these receptors.
Below is a diagram illustrating the classical genomic estrogen signaling pathway and how an aromatase inhibitor like 14-alpha-OHAT intervenes.
Furthermore, estrogen can initiate rapid, non-genomic signaling through membrane-associated estrogen receptors (mERs), which can lead to the activation of kinase cascades such as the MAPK/ERK and PI3K/AKT pathways. By reducing the available estrogen, 14-alpha-OHAT would consequently suppress these pro-survival and proliferative signals.
Data Presentation: Efficacy of Aromatase Inhibitors
While specific quantitative data for 14-alpha-OHAT is limited in the public domain, the following tables illustrate how its efficacy could be characterized and compared to other known aromatase inhibitors. Researchers would need to generate this data through the experimental protocols outlined in the subsequent section.
Table 1: In Vitro Aromatase Inhibition
| Compound | Enzyme Source | IC50 (nM) | Inhibition Type |
| 14-alpha-OHAT | Human Placental Microsomes | Data to be determined | Data to be determined |
| Letrozole | Human Placental Microsomes | 2.5 | Competitive |
| Anastrozole | Human Placental Microsomes | 15 | Competitive |
| Exemestane | Human Placental Microsomes | 30 | Irreversible |
IC50 values are indicative and can vary based on experimental conditions.
Table 2: Anti-proliferative Activity in Estrogen-Dependent Breast Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) |
| 14-alpha-OHAT | MCF-7 | MTT Assay (72h) | Data to be determined |
| 14-alpha-OHAT | T47D | SRB Assay (72h) | Data to be determined |
| Letrozole | MCF-7 (aromatase-transfected) | Proliferation Assay | ~0.01 |
| Anastrozole | MCF-7 (aromatase-transfected) | Proliferation Assay | ~0.02 |
These values are highly dependent on the presence of an androgen substrate for conversion to estrogen.
Table 3: In Vivo Tumor Growth Inhibition in a Xenograft Model
| Treatment Group | Dose & Regimen | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| 14-alpha-OHAT | Dose to be determined | Data to be determined |
| Letrozole | 10 µ g/day , s.c. | ~80 |
| Anastrozole | 0.1 mg/kg/day, p.o. | ~75 |
Data based on ovariectomized nude mice bearing MCF-7Ca (aromatase-transfected) tumors, supplemented with androstenedione.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of 14-alpha-OHAT.
In Vitro Aromatase Activity Assay (Tritiated Water-Release Assay)
This assay measures the enzymatic activity of aromatase by quantifying the release of tritiated water during the conversion of a tritiated androgen substrate to estrogen.
Materials:
-
Human placental microsomes (source of aromatase)
-
[1β-³H]-Androst-4-ene-3,17-dione (substrate)
-
NADPH
-
14-alpha-OHAT and reference compounds
-
Phosphate buffer (pH 7.4)
-
Dextran-coated charcoal
-
Scintillation fluid and counter
Protocol:
-
Prepare reaction mixtures in phosphate buffer containing human placental microsomes and a range of concentrations of 14-alpha-OHAT or control inhibitors.
-
Pre-incubate the mixtures at 37°C for 15 minutes.
-
Initiate the reaction by adding NADPH and [1β-³H]-androstenedione.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding ice-cold chloroform.
-
Separate the aqueous phase (containing ³H₂O) from the organic phase (containing unmetabolized substrate) by centrifugation.
-
Treat the aqueous phase with dextran-coated charcoal to remove any remaining steroid.
-
Centrifuge and transfer the supernatant to a scintillation vial with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of 14-alpha-OHAT and determine the IC50 value.
Cell Viability/Proliferation Assay (MTT or SRB Assay)
This assay determines the effect of 14-alpha-OHAT on the viability and proliferation of estrogen-dependent cancer cell lines.
Materials:
-
Estrogen-dependent breast cancer cell lines (e.g., MCF-7, T47D). For direct anti-proliferative effects of aromatase inhibition, use cell lines stably transfected with the aromatase gene (e.g., MCF-7Ca).
-
Cell culture medium (e.g., DMEM) with charcoal-stripped fetal bovine serum (to remove endogenous steroids).
-
Androstenedione (as an estrogen precursor).
-
14-alpha-OHAT.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) reagents.
-
96-well plates.
-
Plate reader.
Protocol:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Replace the medium with medium containing charcoal-stripped serum.
-
Add androstenedione to all wells (except negative controls) to provide the substrate for estrogen synthesis.
-
Treat the cells with a serial dilution of 14-alpha-OHAT. Include vehicle-only and positive control (e.g., letrozole) wells.
-
Incubate for 72-96 hours.
-
For MTT assay: Add MTT solution and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
For SRB assay: Fix the cells with trichloroacetic acid, stain with SRB, and then solubilize the dye.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of Estrogen Receptor Signaling
This technique is used to assess the impact of 14-alpha-OHAT on the expression and phosphorylation of key proteins in the estrogen signaling pathway.
Materials:
-
MCF-7Ca or other suitable cells.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-ERα, anti-phospho-ERα, anti-cyclin D1, anti-Bcl-2, anti-p-AKT, anti-p-ERK).
-
Secondary antibodies (HRP-conjugated).
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membranes and transfer apparatus.
-
Chemiluminescent substrate and imaging system.
Protocol:
-
Plate cells and treat with androstenedione and various concentrations of 14-alpha-OHAT for a specified time (e.g., 24-48 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of 14-alpha-OHAT in a living organism.
Materials:
-
Immunocompromised mice (e.g., ovariectomized female nude mice).
-
MCF-7Ca cells.
-
Matrigel.
-
Androstenedione pellets or daily injections.
-
14-alpha-OHAT formulation for in vivo administration.
-
Calipers for tumor measurement.
Protocol:
-
Inoculate ovariectomized nude mice subcutaneously with MCF-7Ca cells mixed with Matrigel.
-
Supplement the mice with androstenedione to provide the substrate for estrogen synthesis and subsequent tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, 14-alpha-OHAT at different doses, positive control).
-
Administer the treatments daily (or as determined by pharmacokinetic studies).
-
Measure tumor volume with calipers twice a week.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blot).
Mandatory Visualizations
Experimental Workflow for Evaluating 14-alpha-OHAT
Downstream Signaling of Aromatase Inhibition
Conclusion
14-alpha-OHAT presents a promising tool for the investigation of estrogen-dependent tumors due to its specific aromatase-inhibiting properties. While comprehensive data on its biological activity is still emerging, the experimental frameworks and methodologies detailed in this guide provide a robust starting point for researchers. By systematically characterizing its in vitro and in vivo efficacy and its impact on key signaling pathways, the scientific community can fully elucidate the potential of 14-alpha-OHAT in both basic research and clinical applications.
References
High-Yield Synthesis of 14-Hydroxyandrost-4-ene-3,6,17-trione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a high-yield, two-step synthesis method for 14-Hydroxyandrost-4-ene-3,6,17-trione, a potent aromatase inhibitor with significant potential in research and as an anti-tumor agent. The synthesis leverages a microbial hydroxylation step followed by a selective photo-oxidation, offering an efficient route to this valuable compound.
Overview of the Synthesis Pathway
The synthesis of this compound is achieved through a two-step process commencing with the microbial transformation of the readily available steroid precursor, 4-Androstene-3,17-dione. This biotransformation introduces hydroxyl groups at the 6β and 14α positions. The subsequent step involves the selective oxidation of the 6β-hydroxyl group to a ketone, yielding the final product.
Caption: Overall synthesis pathway for this compound.
Quantitative Data
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Androstene-3,17-dione | C19H26O2 | 286.41 |
| 6β,14α-dihydroxy-4-androstene-3,17-dione | C19H26O4 | 318.41 |
| This compound | C19H24O4 | 316.39 |
Table 2: Synthesis Parameters and Yields
| Step | Reaction Type | Key Reagents/Catalyst | Solvent | Yield |
| 1. Microbial Hydroxylation | Biotransformation | Acremonium strictum | Culture Medium | High |
| 2. Selective Photo-oxidation | Photo-oxidation | Light, Oxygen | Chloroform | 98.4%[1] |
Note: Detailed spectroscopic data (NMR, MS) for the intermediate and final product should be acquired upon synthesis and purification to confirm their structures.
Experimental Protocols
Step 1: Microbial Hydroxylation of 4-Androstene-3,17-dione
This protocol is based on established methods for steroid biotransformation using Acremonium strictum.
Materials:
-
Acremonium strictum culture
-
Sabouraud Dextrose Broth (SDB)
-
4-Androstene-3,17-dione
-
Ethanol (for substrate dissolution)
-
Chloroform (for extraction)
-
Silica gel for column chromatography
-
Appropriate glassware for fermentation and extraction
Procedure:
-
Culture Preparation: Inoculate a sterile SDB medium with a fresh culture of Acremonium strictum. Incubate at 25-28°C with shaking (150-200 rpm) for 48-72 hours to obtain a seed culture.
-
Biotransformation: Inoculate a larger volume of SDB with the seed culture. After 24 hours of incubation under the same conditions, add a solution of 4-Androstene-3,17-dione in ethanol to the culture. The final substrate concentration should be in the range of 0.5-1.0 g/L.
-
Fermentation: Continue the incubation for 5-7 days. Monitor the transformation by periodically taking samples and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Extraction: After the substrate is consumed, harvest the culture broth and mycelium. Extract the entire culture with an equal volume of chloroform three times.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate 6β,14α-dihydroxy-4-androstene-3,17-dione.
Step 2: Selective Photo-oxidation of 6β,14α-dihydroxy-4-androstene-3,17-dione
This protocol is adapted from the patent EP0382162B1.[1]
Materials:
-
6β,14α-dihydroxy-4-androstene-3,17-dione
-
Chloroform
-
Oxygen source
-
A glass reaction vessel with a screw cap
-
A light source (e.g., a white fluorescent lamp or sunlight)
Procedure:
-
Reaction Setup: Dissolve 6β,14α-dihydroxy-4-androstene-3,17-dione in chloroform in a glass reaction vessel. The concentration can range from 5 to 50 g/L.[1]
-
Oxygenation: Bubble oxygen gas through the solution for several minutes to ensure an oxygen-rich environment.[1]
-
Irradiation: Seal the reaction vessel and expose it to a light source. The reaction can be carried out at room temperature. If using a 50 W white fluorescent lamp, irradiate from a distance of 10 cm for approximately 12 hours. Alternatively, exposure to direct sunlight for about 4 hours is also effective.[1]
-
Work-up and Purification: After the reaction is complete (monitored by TLC), evaporate the chloroform under reduced pressure. The resulting residue is highly pure this compound.[1] If necessary, further purification can be achieved by recrystallization from a suitable solvent like methanol.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway of Aromatase Inhibition
This compound functions as a steroidal aromatase inhibitor. Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. By inhibiting this enzyme, the production of estrogens is significantly reduced, which is a crucial therapeutic strategy for estrogen-dependent cancers.
Caption: Mechanism of action of this compound as an aromatase inhibitor.
References
Determining the Efficacy of 14-Hydroxyandrost-4-ene-3,6,17-trione: A Technical Guide to Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Hydroxyandrost-4-ene-3,6,17-trione, also known as 14α-hydroxy-4-androstene-3,6,17-trione (14α-OHAT), is a steroid derivative with potential therapeutic applications, primarily as an aromatase inhibitor. Aromatase is a critical enzyme in the biosynthesis of estrogens from androgens. By inhibiting this enzyme, compounds like 14α-OHAT can reduce estrogen levels, which is a key strategy in the treatment of estrogen receptor-positive (ER+) cancers, particularly breast cancer. This technical guide provides an in-depth overview of the core cell-based assays required to determine the efficacy of this compound, offering detailed experimental protocols and data presentation frameworks.
Mechanism of Action: Aromatase Inhibition
The primary mechanism of action for this compound is the inhibition of the aromatase enzyme (cytochrome P450 19A1). This enzyme is responsible for the aromatization of the A-ring of androgens, converting them into estrogens. Specifically, it converts androstenedione to estrone and testosterone to estradiol. In ER+ breast cancers, estrogens act as signaling molecules that promote tumor growth and proliferation. By blocking aromatase, 14α-OHAT reduces the local and systemic levels of estrogens, thereby depriving the cancer cells of this critical growth signal. This leads to a decrease in cell proliferation and can induce apoptosis (programmed cell death).
Optimizing Mass Spectrometry Parameters for the Analysis of 14-alpha-hydroxy-androst-4-ene-3,17-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for the optimization of mass spectrometry (MS) parameters for the quantitative analysis of 14-alpha-hydroxy-androst-4-ene-3,17-dione (14-alpha-OHAT). While specific literature on 14-alpha-OHAT is limited, this document leverages established methodologies for analogous steroid compounds to provide a robust starting point for method development.
Introduction
14-alpha-hydroxy-androst-4-ene-3,17-dione is a steroid molecule of interest in various fields, including drug development, due to its potential biological activities. Accurate and sensitive quantification of 14-alpha-OHAT in biological matrices is crucial for pharmacokinetic, metabolism, and biomarker studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose, offering high selectivity and sensitivity. This guide outlines the key steps and considerations for developing and optimizing an LC-MS/MS method for 14-alpha-OHAT.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for removing matrix interferences and enriching the analyte. The optimal method will depend on the biological matrix (e.g., plasma, urine, tissue homogenate).
Protocol 1: Liquid-Liquid Extraction (LLE)
-
To 100 µL of biological sample, add an internal standard (IS) solution (e.g., a stable isotope-labeled 14-alpha-OHAT).
-
Add 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of hexane and ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
-
Condition a suitable SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with methanol followed by water.
-
Load the pre-treated sample (e.g., diluted plasma or hydrolyzed urine) onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Protocol 3: Protein Precipitation (PP)
-
To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase.
Liquid Chromatography (LC)
Reverse-phase chromatography is typically employed for the separation of steroids.
Table 1: Recommended Starting LC Parameters
| Parameter | Recommended Condition |
| Column | C18 or Phenyl-Hexyl, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B (e.g., 20-30%), ramp up to a high percentage (e.g., 90-95%) over several minutes, hold, and then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS)
Optimization of MS parameters is crucial for achieving the desired sensitivity and selectivity. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are both viable options for steroid analysis. ESI is often preferred for its sensitivity, especially after derivatization.
Table 2: Representative Mass Spectrometry Parameters for Steroid Analysis
| Parameter | ESI Positive Mode | APCI Positive Mode |
| Capillary Voltage | 3.0 - 4.5 kV | 2.0 - 4.0 kV |
| Cone Voltage | 20 - 50 V | 20 - 40 V |
| Source Temperature | 120 - 150 °C | Not Applicable |
| Desolvation Temperature | 350 - 550 °C | 400 - 600 °C |
| Cone Gas Flow | 50 - 150 L/hr | 50 - 100 L/hr |
| Desolvation Gas Flow | 600 - 1000 L/hr | 600 - 800 L/hr |
| Collision Gas | Argon | Argon |
| Collision Energy | 10 - 40 eV (optimize for each transition) | 10 - 40 eV (optimize for each transition) |
Multiple Reaction Monitoring (MRM) Transition Optimization:
-
Infuse a standard solution of 14-alpha-OHAT directly into the mass spectrometer to determine the precursor ion, which is expected to be the protonated molecule [M+H]⁺.
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
For 14-alpha-OHAT (C₁₉H₂₄O₃, MW: 300.39 g/mol ), the [M+H]⁺ would be m/z 301.2. Common neutral losses for steroids include water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da).
-
Select at least two to three fragment ions for MRM to ensure specificity. One transition is used for quantification (quantifier) and the others for confirmation (qualifiers).
-
Optimize the collision energy for each MRM transition to maximize the signal intensity of the product ions.
Data Presentation
Table 3: Example MRM Transitions for Androstenedione Analogs (for reference)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Androstenedione | 287.2 | 97.1 | 25 |
| Androstenedione | 287.2 | 109.1 | 20 |
| Testosterone | 289.2 | 97.1 | 28 |
| Testosterone | 289.2 | 109.1 | 22 |
Note: These values are illustrative and must be empirically determined for 14-alpha-OHAT.
Visualizations
Caption: Experimental workflow for the development of an LC-MS/MS method for 14-alpha-OHAT.
Caption: Simplified metabolic context of androstenedione and the hypothetical position of 14-alpha-OHAT.
For Researchers, Scientists, and Drug Development Professionals
Dehydroepiandrosterone (DHEA) is a crucial endogenous steroid hormone that serves as a precursor to androgens and estrogens. Accurate quantification of DHEA in biological matrices is paramount for a wide range of research areas, including endocrinology, neurobiology, and clinical diagnostics. However, the inherent chemical nature of DHEA makes it susceptible to in-situ formation of structurally related compounds during sample collection, preparation, and analysis. These transformations can lead to erroneous quantification and misinterpretation of results. This technical guide provides a comprehensive overview of the mechanisms behind the in-situ formation of DHEA-related compounds and offers detailed protocols to mitigate these issues, ensuring data integrity and reliability.
Mechanisms of In-Situ Formation of DHEA-Related Compounds
The primary pathways through which DHEA can be altered during sample analysis are isomerization and oxidation. Understanding these mechanisms is the first step toward preventing the formation of these analytical artifacts.
Isomerization of the Double Bond
DHEA possesses a double bond at the Δ5 position, which is prone to migration to the more thermodynamically stable Δ4 position, forming an isomer, 4-androstene-3β,17-dione. This isomerization can be catalyzed by:
-
Acidic or Basic Conditions: Exposure to strong acids or bases during sample extraction or processing can promote the migration of the double bond.
-
Enzymatic Activity: Crude enzyme preparations, such as those from Helix pomatia used for the hydrolysis of DHEA sulfate, may contain isomerases that can convert DHEA to its Δ4 isomer.[1]
Oxidation
The hydroxyl group at the 3β position and other sites on the steroid nucleus are susceptible to oxidation, which can be induced by:
-
Harsh Chemical Conditions: The use of strong oxidizing agents or exposure to oxidative stress during sample preparation can lead to the formation of oxidized DHEA metabolites.
-
Forced Degradation Conditions: Studies involving forced degradation to assess stability often employ heat, light, and oxidizing agents, which can generate various oxidation products.[2]
Experimental Protocols for Preventing In-Situ Formation
Adherence to meticulous experimental protocols is critical for maintaining the integrity of DHEA in samples. The following sections detail recommended procedures for sample handling, extraction, and analysis.
Sample Collection and Storage
Proper collection and storage are foundational to preventing ex-vivo changes in DHEA concentrations.
-
Matrix: Serum or plasma are the preferred matrices for DHEA analysis.
-
Anticoagulants: If plasma is used, EDTA is a suitable anticoagulant.
-
Storage Temperature: Samples should be frozen at -20°C or, for long-term storage, at -80°C immediately after collection and centrifugation. DHEA has shown good stability in frozen serum.[3]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can potentially impact the stability of conjugated and unconjugated steroids.
Sample Extraction
The choice of extraction method and solvents is critical to prevent the isomerization and degradation of DHEA. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed.
Recommended LLE Protocol:
-
Sample Preparation: To 100 µL of serum or plasma, add an internal standard (e.g., deuterated DHEA, DHEA-d5).
-
Extraction Solvent: Add 1 mL of a non-polar solvent such as methyl tert-butyl ether (MTBE) or diethyl ether. Ethers are preferred over more aggressive solvents.
-
Mixing: Vortex the mixture for 1-2 minutes.
-
Centrifugation: Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous layers.
-
Collection: Transfer the organic (upper) layer to a clean tube.
-
Evaporation: Evaporate the solvent under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in the mobile phase used for LC-MS/MS analysis.
Recommended SPE Protocol:
-
Cartridge Selection: Use a C18 or a mixed-mode polymeric SPE cartridge.
-
Conditioning: Condition the cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated sample (e.g., diluted serum).
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5-10% methanol in water) to remove interferences.
-
Elution: Elute DHEA with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Proceed as with the LLE protocol.
Hydrolysis of DHEA-Sulfate (if required)
For the analysis of total DHEA, the sulfate conjugate (DHEA-S) must be hydrolyzed. The choice of enzyme is crucial.
-
Enzyme Selection: Use a purified or recombinant β-glucuronidase/sulfatase from a reliable source (e.g., from E. coli) to avoid contaminating enzymatic activities like isomerases that are often present in crude extracts from Helix pomatia.[1]
-
Incubation Conditions:
-
pH: Maintain the pH at the optimal level for the enzyme, typically around 5.0, using an acetate buffer.
-
Temperature: Incubate at a moderate temperature, generally 37°C, to facilitate enzymatic activity without promoting thermal degradation.
-
Duration: Optimize the incubation time to ensure complete hydrolysis without unnecessary exposure to incubation conditions.
-
Derivatization for GC-MS Analysis
While LC-MS/MS is the preferred method, if GC-MS is used, derivatization is necessary to improve the volatility and thermal stability of DHEA.
-
Reagents: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like trimethylchlorosilane (TMCS) or ammonium iodide is commonly used for silylation.
-
Reaction Conditions:
-
Temperature and Time: Optimize the reaction temperature and time to ensure complete derivatization. Incomplete reactions can lead to multiple peaks for the same analyte.[1] For example, a reaction might be carried out at 60-70°C for 30-60 minutes.
-
Anhydrous Conditions: Ensure all solvents and reagents are anhydrous, as moisture can deactivate the derivatizing agent and lead to incomplete reactions.
-
-
Avoiding Artifacts: Be aware that reactive impurities in the sample or solvents can lead to the formation of unexpected by-products.[4] A clean sample extract is essential before derivatization.
Recommended Analytical Technique: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for DHEA quantification due to its high specificity and sensitivity, which circumvents the major issues associated with other methods.
-
Specificity: LC-MS/MS can differentiate between DHEA and its structurally similar isomers and metabolites based on their chromatographic retention times and specific mass-to-charge (m/z) transitions in the mass spectrometer. This eliminates the cross-reactivity problems inherent in immunoassays.[3]
-
Minimal Sample Preparation: Often, a simple protein precipitation followed by direct injection is sufficient for LC-MS/MS analysis, reducing the number of sample handling steps where degradation could occur.
General LC-MS/MS Protocol:
-
Sample Preparation: Protein precipitation is a common and rapid method. Add a 3:1 ratio of cold acetonitrile containing the internal standard to the serum/plasma sample. Vortex and then centrifuge to pellet the precipitated proteins.
-
Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of formic acid or ammonium formate to improve ionization.
-
-
Mass Spectrometry:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for DHEA and its internal standard.
-
Data Presentation: Stability of DHEA Under Various Conditions
The following tables summarize the stability of DHEA under different storage and analytical conditions.
Table 1: Stability of DHEA in Biological Samples and Solutions
| Condition | Matrix/Solvent | Duration | Temperature | Stability | Reference |
| Long-term Storage | Serum | Up to 15 years | -20°C | Stable (for DHEA-S) | [5] |
| Stock Solution | Methanol | At least 2 years | -20°C | Stable | [6] |
| Freeze-Thaw | Serum | 1 cycle | -20°C to RT | ~92-95% recovery | [6] |
| Solid Formulation | Rapid-dissolving tablet | 6 months | 25°C / 60% RH | >95% retained | [7] |
| Heating | Solid Formulation | 30 minutes | 100-110°C | No degradation | [2][7] |
Table 2: Comparison of Analytical Methodologies for DHEA Quantification
| Analytical Method | Key Advantages | Key Disadvantages/Sources of Error |
| LC-MS/MS | High specificity and sensitivity; can distinguish isomers and metabolites. | Higher initial instrument cost; requires specialized expertise. |
| GC-MS | High resolution; good for profiling multiple steroids. | Requires derivatization, which can introduce artifacts if not optimized. |
| Immunoassay (e.g., ELISA, RIA) | High throughput; lower cost per sample. | Prone to cross-reactivity with structurally related steroids, leading to overestimation. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Problem [label="{Potential Problem
|Isomerization|Oxidation|Cross-reactivity|Derivatization Artifacts}", shape=record, fillcolor="#F1F3F4", fontcolor="#202124"];Solution [label="{Prevention Strategy
|Control pH, Use Purified Enzymes|Avoid Harsh Conditions, Moderate Temp.|Use LC-MS/MS|Optimize Reaction, Use Anhydrous Conditions}", shape=record, fillcolor="#FFFFFF", fontcolor="#202124"];Problem:d -> Solution:a [color="#4285F4"]; Problem:o -> Solution:b [color="#EA4335"]; Problem:c -> Solution:c [color="#FBBC05"]; Problem:da -> Solution:d [color="#34A853"]; } dot Caption: Logical relationships between analytical problems and their solutions.
Conclusion
The accurate measurement of DHEA is critical for advancing our understanding of its physiological and pathological roles. While DHEA is a relatively stable molecule, it is not immune to in-situ formation of related compounds under suboptimal analytical conditions. The primary challenges arise from isomerization and oxidation, as well as analytical interferences from structurally similar compounds, particularly in less specific methods like immunoassays.
References
- 1. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Arimistane: Degradation product or metabolite of 7-oxo-DHEA? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Pilot Stability Study of Dehydroepiandrosterone Rapid-dissolving Tablets Prepared by Extemporaneous Compounding - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of Experimental Protocols for Consistent Results with 14-alpha-OHAT: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 14-alpha-hydroxy-androst-4-ene-3,6,17-trione (14-alpha-OHAT), a potent aromatase inhibitor. The document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes the associated signaling pathway to ensure consistent and reproducible results in research and development settings.
Quantitative Data Summary
The primary mechanism of action for 14-alpha-OHAT is the inhibition of aromatase, the key enzyme responsible for estrogen biosynthesis. The following table summarizes the known quantitative data regarding its inhibitory activity.
| Compound | Target | Assay Type | Cell/Tissue Type | Concentration Range | Observed Effect | Citation |
| 14-alpha-OHAT | Aromatase | Enzyme Activity Assay | Human Uterine Tumors (endometrial cancer, leiomyoma, adenomyosis) | 0.1 - 10 µM | Dose-dependent inhibition of aromatase activity | [1] |
Experimental Protocols
To ensure the generation of reliable and consistent data, the following detailed protocols for assessing the activity of 14-alpha-OHAT are provided. These are based on established methodologies for evaluating aromatase inhibitors.[2][3][4]
Cell-Free Aromatase Inhibition Assay
This assay directly measures the enzymatic activity of recombinant human aromatase and its inhibition by 14-alpha-OHAT.
Materials:
-
Recombinant human aromatase (CYP19A1)
-
Fluorescent substrate (e.g., dibenzylfluorescein)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Test compound: 14-alpha-OHAT
-
Control inhibitor (e.g., letrozole, anastrozole)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare a stock solution of 14-alpha-OHAT in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of 14-alpha-OHAT to achieve the desired final assay concentrations.
-
In a 96-well plate, add the assay buffer, NADPH regenerating system, and the fluorescent substrate.
-
Add the serially diluted 14-alpha-OHAT or control inhibitor to the respective wells. Include a vehicle control (solvent only).
-
Initiate the reaction by adding the recombinant human aromatase to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.
-
Stop the reaction (e.g., by adding a stopping reagent or by placing on ice).
-
Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the percentage of aromatase inhibition for each concentration of 14-alpha-OHAT relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Aromatase Inhibition Assay (AroER Tri-Screen)
This assay indirectly measures aromatase activity in a cellular context by quantifying the estrogen-dependent proliferation of breast cancer cells.[3][5]
Materials:
-
MCF-7 breast cancer cells stably transfected with an estrogen-responsive element (ERE)-driven luciferase reporter gene (AroER cells).[5]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).
-
Phenol red-free medium with charcoal-stripped FBS (to remove endogenous steroids).
-
Testosterone (aromatase substrate).
-
Test compound: 14-alpha-OHAT.
-
Control inhibitor (e.g., letrozole).
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed AroER cells in a 96-well plate in regular growth medium and allow them to attach overnight.
-
Replace the medium with phenol red-free medium containing charcoal-stripped FBS and incubate for 24-48 hours to deprive the cells of estrogen.
-
Treat the cells with varying concentrations of 14-alpha-OHAT or control inhibitor in the presence of a fixed concentration of testosterone (e.g., 10 nM). Include a vehicle control.
-
Incubate the cells for 48-72 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of testosterone-induced luciferase activity for each concentration of 14-alpha-OHAT.
-
Determine the IC50 value as described in the cell-free assay protocol.
Signaling Pathways and Experimental Workflows
Aromatase Inhibition Signaling Pathway
The primary signaling pathway affected by 14-alpha-OHAT is the estrogen biosynthesis pathway. By inhibiting aromatase, 14-alpha-OHAT blocks the conversion of androgens to estrogens, leading to a reduction in estrogen levels. This, in turn, decreases the activation of estrogen receptors (ERα and ERβ) in target tissues, such as the breast and uterus. The reduced estrogen receptor signaling leads to a decrease in the transcription of estrogen-responsive genes, ultimately resulting in the inhibition of cell proliferation and the induction of apoptosis in estrogen-dependent cancer cells.[6][7][8]
Caption: Signaling pathway of aromatase inhibition by 14-alpha-OHAT.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC50) of 14-alpha-OHAT.
Caption: Experimental workflow for IC50 determination of 14-alpha-OHAT.
Concluding Remarks
The protocols and data presented in this guide are intended to serve as a foundational resource for researchers working with 14-alpha-OHAT. Adherence to these detailed methodologies will promote the generation of consistent and comparable data, facilitating a more thorough understanding of the compound's therapeutic potential. As with any experimental work, careful attention to detail, appropriate controls, and rigorous data analysis are paramount for success.
References
- 1. Inhibitory effect of a new androstenedione derivative, 14 alpha-hydroxy-4-androstene-3,6,17-trione (14 alpha-OHAT) on aromatase activity of human uterine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. turkjps.org [turkjps.org]
- 3. Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Adaptive changes result in activation of alternate signaling pathways and acquisition of resistance to aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
Navigating the Labyrinth of Steroid Analysis: A Technical Guide to Identifying and Minimizing Artifacts in 14-Hydroxyandrost-4-ene-3,6,17-trione Research
For Researchers, Scientists, and Drug Development Professionals
The analysis of complex steroids such as 14-Hydroxyandrost-4-ene-3,6,17-trione, a derivative of the potent aromatase inhibitor androst-4-ene-3,6,17-trione (commonly known as 6-OXO), presents significant analytical challenges. The inherent reactivity of these molecules can lead to the formation of artifacts during sample collection, preparation, and analysis, potentially compromising the integrity of research data. This guide provides an in-depth overview of the common artifacts encountered in the study of androst-4-ene-3,6,17-trione and its derivatives, and offers detailed methodologies to identify and minimize their occurrence. While specific data on this compound is limited, the principles and protocols outlined for the well-researched parent compound, androst-4-ene-3,6,17-trione, are highly applicable.
Understanding the Landscape of Artifact Formation
Artifacts in steroid analysis can arise from a variety of sources, including microbial contamination, chemical degradation during sample workup, and ionization-induced transformations in mass spectrometry. A critical issue in the analysis of androst-4-ene-3,6,17-trione, particularly in biological matrices like urine, is its in situ formation from endogenous precursors such as Dehydroepiandrosterone (DHEA) due to microbial activity.[1] This can lead to false-positive results in applications like anti-doping control.[1]
Furthermore, the analytical techniques themselves can be a source of artifacts. For instance, certain derivatization methods used in Gas Chromatography-Mass Spectrometry (GC-MS) can lead to the loss of stereochemical information.[2] The choice of ionization technique in Liquid Chromatography-Mass Spectrometry (LC-MS) is also crucial, with Atmospheric Pressure Chemical Ionization (APCI) being more prone to inducing oxidation and dehydration artifacts compared to Heated Electrospray Ionization (HESI).[3]
Key Metabolites and Potential Artifacts
The primary metabolites of androst-4-ene-3,6,17-trione are crucial for confirming its administration and for distinguishing between endogenous and exogenous sources. The major urinary metabolite is androst-4-ene-6α-ol-3,17-dione, with androst-4-ene-6α,17β-diol-3-one being a minor metabolite.[4] The presence of these metabolites, particularly in their conjugated form, is a key indicator of true exposure to the parent compound.[1][4]
Table 1: Key Analytes in Androst-4-ene-3,6,17-trione Analysis
| Compound | Role | Common Detection Method(s) |
| Androst-4-ene-3,6,17-trione | Parent Compound | LC-MS, GC-MS |
| Androst-4-ene-6α-ol-3,17-dione | Major Metabolite | LC-MS, GC-MS |
| Androst-4-ene-6α,17β-diol-3-one | Minor Metabolite | LC-MS, GC-MS |
| 6β-OH-androstenedione | Potential Artifact/Trace Impurity | GC-MS |
| Dehydroepiandrosterone (DHEA) | Endogenous Precursor | LC-MS, GC-MS |
Experimental Protocols for Artifact Minimization
To ensure the accuracy and reliability of research findings, it is imperative to employ robust experimental protocols designed to minimize artifact formation.
Sample Collection and Handling
Proper sample collection and storage are the first line of defense against artifact formation, particularly from microbial contamination.
Protocol 1: Urine Sample Collection and Storage
-
Collection: Collect urine samples in sterile containers.
-
Preservation: If analysis is not immediate, samples should be frozen at -20°C or lower as quickly as possible to inhibit microbial growth.
-
pH Adjustment: Consider adjusting the pH of the sample to inhibit bacterial enzymatic activity, though this must be validated for its impact on analyte stability.
Sample Preparation and Extraction
The extraction and derivatization steps are critical points where artifacts can be introduced.
Protocol 2: Liquid-Liquid Extraction for LC-MS Analysis [4]
-
Enzymatic Hydrolysis: To cleave conjugated metabolites, treat the urine sample with β-glucuronidase from E. coli. This step is crucial for assessing the conjugated state of metabolites.
-
Extraction: Perform a liquid-liquid extraction with diethyl ether.
-
Evaporation and Reconstitution: Evaporate the organic phase to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.
Protocol 3: Derivatization for GC-MS Analysis [2][5]
-
Challenge: Standard trimethylsilylation (TMS) derivatization using reagents like MSTFA/NH4I/ethanethiol can cause 3,5-dienol formation, leading to a loss of stereochemical information at the C6 position.[2]
-
Recommended Method: To preserve the stereochemistry, use a derivatization mixture of MSTFA, potassium acetate, and imidazole. This results in the formation of 2,4-dienol-TMS-derivatives, which retains the original stereochemical configuration at C6.[2]
Analytical Methodology
The choice of analytical instrumentation and its settings can significantly influence the generation of artifacts.
Protocol 4: LC-MS/MS Analysis [4]
-
Chromatography: Employ a reversed-phase column for the separation of the parent compound and its metabolites.
-
Ionization: Utilize Atmospheric Pressure Chemical Ionization (APCI) or Heated Electrospray Ionization (HESI). Be aware that APCI is more likely to cause in-source fragmentation and oxidation.[3]
-
Detection: Use a sensitive mass spectrometer, such as an ion trap or triple quadrupole, operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
Table 2: Quantitative Parameters for LC-MS/MS Method Validation [4]
| Analyte | Limit of Quantification (ng/mL) | Accuracy Range (%) |
| Androst-4-ene-3,6,17-trione | 5 | 1.3 - 14.8 |
| Androst-4-ene-6α-ol-3,17-dione | 5 | 1.6 - 9.4 |
| Androst-4-ene-6α,17β-diol-3-one | 5 | 3.2 - 4.1 |
Visualization of Key Processes
Diagrams can help clarify complex workflows and pathways, aiding in the understanding of artifact formation and prevention.
Caption: Workflow for minimizing artifact formation in steroid analysis.
Caption: In-situ formation of androst-4-ene-3,6,17-trione from DHEA.
Caption: Inhibition of Aromatase by Androst-4-ene-3,6,17-trione derivatives.
Conclusion
References
- 1. wada-ama.org [wada-ama.org]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of androst-4-ene-3,6,17-trione (6-OXO) and its metabolites in urine by gas chromatography-mass spectrometry in relation to doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Translational Gap: An In-depth Technical Guide to the Clinical Application Challenges of 14-Hydroxyandrost-4-ene-3,6,17-trione
For Researchers, Scientists, and Drug Development Professionals
Abstract
14-Hydroxyandrost-4-ene-3,6,17-trione, a potent steroidal aromatase inhibitor, has demonstrated significant potential in preclinical research, particularly in the context of estrogen-dependent malignancies. However, its journey from a promising therapeutic candidate to a clinically approved drug is fraught with challenges. This technical guide provides a comprehensive overview of the known attributes of this compound, while primarily focusing on the anticipated hurdles in its clinical application. By examining the broader challenges associated with aromatase inhibitors and drawing parallels with structurally similar compounds, this document aims to equip researchers and drug development professionals with a predictive framework to navigate the complexities of its translational development.
Introduction
This compound, also known as 14α-hydroxy-4-androstene-3,6,17-trione (14α-OHAT), is a synthetic steroid and a derivative of androstenedione.[1] Its primary mechanism of action is the inhibition of aromatase (CYP19A1), the key enzyme responsible for the conversion of androgens to estrogens.[1] This positions 14α-OHAT as a potential therapeutic agent for estrogen-dependent diseases, most notably hormone receptor-positive breast cancer. Early research has indicated its potential as an endocrine chemotherapy agent for peri- or post-menopausal women with uterine estrogen-dependent tumors.[2] Despite this initial promise, a significant knowledge gap exists regarding the specific clinical pharmacology, toxicology, and formulation of this compound, presenting considerable challenges to its clinical development.
Mechanism of Action: Aromatase Inhibition
14α-OHAT functions as an aromatase inhibitor, effectively blocking the biosynthesis of estrogens.[1][2] Aromatase is a critical enzyme in steroidogenesis, catalyzing the final step in the production of estrogens from androgenic precursors. By inhibiting this enzyme, 14α-OHAT reduces circulating estrogen levels, thereby depriving hormone-receptor-positive cancer cells of their primary growth stimulus.
Figure 1: Signaling pathway of aromatase inhibition by this compound.
Preclinical Data and Efficacy
Preclinical evidence for the efficacy of 14α-OHAT primarily stems from in vitro studies on human uterine tumors. Research has demonstrated that 14α-OHAT inhibits aromatase activity in a dose-dependent manner in tissues from uterine endometrial cancer, uterine leiomyoma, and uterine adenomyosis.[1][2]
| Parameter | Value | Experimental System | Reference |
| Aromatase Inhibition | Dose-dependent (0.1-10 µM) | Human uterine tumors (endometrial cancer, leiomyoma, adenomyosis) | [1][2] |
| Estrogen Conversion | Not converted to estrogen | Human placental preparations | [1] |
| Sex Steroid Binding | No binding affinity | Rabbit uterine cytosol-sex steroids | [1] |
Table 1: Summary of Preclinical Data for this compound
Challenges in Clinical Application
The clinical development of 14α-OHAT is likely to face a multitude of challenges, common to many investigational new drugs, particularly within the class of steroidal aromatase inhibitors.
Lack of Comprehensive Preclinical Data
A significant hurdle is the current scarcity of publicly available preclinical data. While initial in vitro studies are promising, a robust data package is required before initiating clinical trials. This includes:
-
Pharmacokinetics: Detailed studies on absorption, distribution, metabolism, and excretion (ADME) are essential to determine the drug's bioavailability, half-life, and potential for drug-drug interactions.
-
Pharmacodynamics: Further in vivo studies are needed to establish a clear dose-response relationship and to understand the extent and duration of aromatase inhibition at clinically relevant concentrations.
-
Toxicology: Comprehensive toxicology and safety pharmacology studies in relevant animal models are critical to identify potential adverse effects and to establish a safe starting dose for human trials.
Formulation and Drug Delivery
Steroidal compounds often exhibit poor aqueous solubility, which can pose significant formulation challenges.
-
Solubility and Bioavailability: The lipophilic nature of 14α-OHAT may lead to low oral bioavailability, necessitating the development of advanced formulation strategies such as micronization, solid dispersions, or lipid-based delivery systems to enhance its dissolution and absorption.
-
Route of Administration: While oral administration is generally preferred for patient convenience, alternative routes such as intramuscular or subcutaneous injections might need to be explored if adequate oral bioavailability cannot be achieved.
Figure 2: A generalized workflow for the formulation development of a steroidal compound.
Potential for Off-Target Effects and Adverse Events
As a steroidal molecule, 14α-OHAT has the potential for off-target effects by interacting with other steroid receptors. Although initial studies on rabbit uterine cytosol did not show binding to sex steroid receptors, more extensive screening against a panel of nuclear receptors is warranted.[1]
Common adverse effects associated with aromatase inhibitors, due to estrogen deprivation, include:
-
Musculoskeletal Effects: Arthralgia (joint pain) and an increased risk of osteoporosis and bone fractures are well-documented side effects of aromatase inhibitors.[3][4][5]
-
Cardiovascular Effects: Some studies have suggested a potential increase in cardiovascular events with long-term aromatase inhibitor therapy.[4][6]
-
Metabolic Effects: Changes in lipid profiles have been observed with some aromatase inhibitors.[7]
Regulatory and Competitive Landscape
The clinical development of a new aromatase inhibitor will face a high regulatory bar and a competitive market.
-
Clinical Trial Design: Demonstrating a superior efficacy or safety profile compared to existing and well-established aromatase inhibitors (e.g., anastrozole, letrozole, exemestane) will be a significant challenge.
-
Patient Population: Identifying a specific patient population that would derive a greater benefit from 14α-OHAT compared to current standards of care will be crucial for successful clinical development and market positioning.
Experimental Protocols
Detailed experimental protocols for the synthesis and in vitro evaluation of 14α-OHAT are crucial for reproducibility and further research.
Synthesis of 14α-Hydroxy-4-androstene-3,6,17-trione
A high-yield synthesis process has been described in European Patent EP0382162B1.[8] The key step involves the selective oxidation of the 6β-hydroxyl group of 6β,14α-dihydroxy-4-androstene-3,17-dione.
Materials:
-
6β,14α-dihydroxy-4-androstene-3,17-dione
-
Chloroform
-
Oxygen gas
-
Methanol (for recrystallization)
-
Glass, sealable reaction vessel
Procedure:
-
Dissolve 6β,14α-dihydroxy-4-androstene-3,17-dione in chloroform (e.g., 50 g in 1 L).
-
Transfer the solution to a sealable glass vessel.
-
Bubble oxygen gas through the solution.
-
Seal the vessel and expose it to sunlight for approximately 4 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Once the reaction is complete, evaporate the chloroform under reduced pressure at 40°C.
-
Dissolve the resulting residue in methanol and cool to induce recrystallization.
-
Collect the crystals of 14α-hydroxy-4-androstene-3,6,17-trione.
Aromatase Activity Assay (Based on Published Methods)
This protocol is a generalized representation based on the methodology described for evaluating 14α-OHAT in human uterine tumors.[1][2]
Materials:
-
Human uterine tumor tissue (e.g., endometrial cancer)
-
[1β-³H]Androst-4-ene-3,17-dione (substrate)
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
14α-Hydroxy-4-androstene-3,6,17-trione (test inhibitor)
-
Chloroform
-
Activated charcoal
-
Scintillation cocktail
Procedure:
-
Prepare microsomes from the human uterine tumor tissue.
-
Pre-incubate the microsomes with varying concentrations of 14α-OHAT (e.g., 0.1 to 10 µM) in phosphate buffer.
-
Initiate the aromatase reaction by adding the [1β-³H]androst-4-ene-3,17-dione substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding chloroform.
-
Separate the aqueous phase (containing ³H₂O released during aromatization) from the organic phase.
-
Treat the aqueous phase with activated charcoal to remove any remaining labeled steroid.
-
Measure the radioactivity in the aqueous phase using a liquid scintillation counter.
-
Calculate the rate of aromatase activity and the percentage of inhibition at each concentration of 14α-OHAT.
Conclusion
This compound presents a compelling profile as a potential therapeutic agent for estrogen-dependent diseases. Its demonstrated in vitro efficacy as an aromatase inhibitor warrants further investigation. However, the path to clinical application is contingent on overcoming significant challenges. A concerted effort in comprehensive preclinical profiling, innovative formulation development, and meticulously designed clinical trials will be imperative to unlock the therapeutic potential of this promising compound. Researchers and drug developers must be cognizant of the existing data gaps and proactively address them to successfully navigate the complex translational landscape.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Inhibitory effect of a new androstenedione derivative, 14 alpha-hydroxy-4-androstene-3,6,17-trione (14 alpha-OHAT) on aromatase activity of human uterine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity of aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Real-World Evidence Shows Impact of Musculoskeletal Toxicity of Aromatase Inhibitors on Women with Breast Cancer | Value-Based Cancer Care [valuebasedcancer.com]
- 6. academic.oup.com [academic.oup.com]
- 7. droracle.ai [droracle.ai]
- 8. EP0382162B1 - Process for preparing 14-alpha-hydroxy-4-androstene-3,6,17-trione - Google Patents [patents.google.com]
Method Refinement for Studying the Long-Term Effects of 14-Hydroxyandrost-4-ene-3,6,17-trione: A Technical Guide
This technical guide provides a refined methodological framework for investigating the long-term physiological and biochemical effects of 14-Hydroxyandrost-4-ene-3,6,17-trione (14-OHAT). Designed for researchers, scientists, and drug development professionals, this document outlines key experimental protocols, data presentation strategies, and the underlying signaling pathways to consider for comprehensive long-term assessment.
Introduction
This compound is an androstenedione derivative that has been identified as an aromatase inhibitor.[1] Its primary mechanism of action involves the inhibition of the aromatase enzyme, which is responsible for the conversion of androgens to estrogens.[1][2] While initial research has focused on its potential therapeutic applications in estrogen-dependent conditions, a thorough understanding of its long-term effects is crucial for a complete safety and efficacy profile.[1] This guide proposes a refined approach to studying these long-term effects, drawing parallels from the more extensively researched, structurally similar compound, Androst-4-ene-3,6,17-trione (4-AT or 6-OXO).
Core Signaling Pathway: Aromatase Inhibition and Hormonal Feedback
The principal biochemical pathway affected by 14-OHAT is the inhibition of aromatase. This action directly reduces the biosynthesis of estrogens, such as estradiol, from androgens like testosterone. The resulting decrease in circulating estrogen levels triggers a compensatory response in the hypothalamic-pituitary-gonadal (HPG) axis. The pituitary gland increases the secretion of luteinizing hormone (LH), which in turn stimulates the Leydig cells in the testes to produce more testosterone.[2] This cascade leads to a significant shift in the testosterone-to-estradiol (T/E) ratio.
Proposed Long-Term Experimental Workflow
A robust long-term study should encompass preclinical animal models and, if warranted, human clinical trials. The following workflow is proposed for a comprehensive assessment of 14-OHAT.
Quantitative Data from Analog Compound Studies
While specific long-term data on 14-OHAT is limited, studies on Androst-4-ene-3,6,17-trione (6-OXO) provide a valuable reference for expected hormonal changes. The following tables summarize findings from an eight-week study in resistance-trained males.[3][4] These parameters should form the basis of the hormonal analysis in long-term 14-OHAT studies.
Table 1: Serum Hormone Profile Changes with 6-OXO Supplementation
| Hormone | 300 mg/day Dose Group | 600 mg/day Dose Group |
| Free Testosterone | +90% | +84% |
| Dihydrotestosterone (DHT) | +192% | +265% |
| Testosterone/Estradiol Ratio | +53% | +67% |
| Estrone | +22% | +52% |
Data sourced from a study on resistance-trained males over eight weeks.[3][4]
Table 2: Clinical Safety Markers
| Marker Category | Observation |
| Body Composition | No significant change observed.[3][4] |
| Clinical Chemistry (Blood & Urine) | No adverse effects reported.[3][4] |
Based on an eight-week study of 6-OXO. Long-term studies on 14-OHAT should extend this monitoring period significantly.
Detailed Experimental Protocols
The following are refined protocols for key experiments essential for a long-term study of 14-OHAT.
Protocol for Hormonal Profiling via LC-MS/MS
Objective: To quantify levels of 14-OHAT, its metabolites, and key endogenous steroid hormones in serum and urine.
Methodology:
-
Sample Collection: Collect blood and urine samples at baseline, and at regular intervals (e.g., monthly) throughout the study, and during a washout period.
-
Sample Preparation (Urine):
-
Sample Preparation (Serum):
-
Perform protein precipitation with acetonitrile.
-
Use solid-phase extraction (SPE) for cleanup and concentration of analytes.
-
-
Chromatography:
-
Apparatus: Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry:
-
Ionization: Use atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[5]
-
Detection: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Quantification:
-
Develop a calibration curve using certified reference standards for all target analytes. The limit of quantification should be sufficiently low, for instance, 5 ng/mL.[5]
-
Analyze samples and interpolate concentrations from the calibration curve.
-
Protocol for Cardiovascular Assessment
Objective: To monitor long-term cardiovascular effects, as anabolic-androgenic steroids can impact cardiac structure and function.[6]
Methodology:
-
Echocardiography:
-
Perform transthoracic echocardiograms at baseline and at regular intervals (e.g., annually).
-
Measure left ventricular mass, ejection fraction, and diastolic function.
-
-
Blood Pressure Monitoring:
-
Measure resting blood pressure at each study visit.
-
Consider 24-hour ambulatory blood pressure monitoring for a more comprehensive assessment.
-
-
Lipid Profile Analysis:
-
Measure total cholesterol, LDL, HDL, and triglycerides from fasting blood samples.
-
Analyze at baseline and at regular intervals (e.g., every 3-6 months).
-
-
Hematocrit and Hemoglobin:
-
Monitor for potential erythrocytosis, a known effect of androgens.[6]
-
Perform a complete blood count (CBC) at regular intervals.
-
Protocol for Hepatic and Renal Function Monitoring
Objective: To assess for any potential long-term toxicity to the liver and kidneys.
Methodology:
-
Liver Function Tests (LFTs):
-
Measure serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and bilirubin.
-
Conduct tests at baseline and at regular intervals (e.g., every 3-6 months).
-
-
Renal Function Tests:
-
Measure serum creatinine and calculate the estimated Glomerular Filtration Rate (eGFR).
-
Perform urinalysis to check for proteinuria or other abnormalities.
-
Conduct tests at baseline and at regular intervals.
-
Conclusion
A thorough investigation into the long-term effects of this compound requires a multi-faceted approach that extends beyond its immediate aromatase-inhibiting properties. By implementing a refined methodology that includes detailed hormonal profiling, comprehensive cardiovascular and organ function monitoring, and a logically structured experimental workflow, researchers can build a robust safety and efficacy profile for this compound. The use of data from structurally similar compounds provides a valuable benchmark for designing these long-term studies and for interpreting the resulting data. This guide offers a foundational framework to ensure that such research is conducted with the necessary scientific rigor and depth.
References
- 1. Inhibitory effect of a new androstenedione derivative, 14 alpha-hydroxy-4-androstene-3,6,17-trione (14 alpha-OHAT) on aromatase activity of human uterine tumors [pubmed.ncbi.nlm.nih.gov]
- 2. Androst-4-ene-3,6,17-trione | 2243-06-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of eight weeks of an alleged aromatase inhibiting nutritional supplement 6-OXO (androst-4-ene-3,6,17-trione) on serum hormone profiles and clinical safety markers in resistance-trained, eugonadal males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Anabolic–androgenic steroids: How do they work and what are the risks? [frontiersin.org]
A Technical Guide to Method Validation and Comparative Analysis in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the principles, experimental protocols, and data interpretation essential for robust analytical method validation and comparative studies in the context of drug development. Adherence to these principles ensures data integrity, reproducibility, and supports regulatory submissions.
Part 1: Core Principles of Analytical Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] It is a critical component of drug development, ensuring that data is reliable, reproducible, and scientifically sound.[3] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a harmonized framework for validation that is recognized globally.[4][5]
Key validation parameters, as outlined by ICH guideline Q2(R2), include accuracy, precision, specificity, linearity, range, and limits of detection and quantitation.[1][4]
-
Accuracy : The closeness of test results to the true value.[4]
-
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.[3]
-
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3]
-
Range : The interval between the upper and lower concentration of an analyte in a sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Assay Validation Workflow Diagram
The following diagram illustrates a typical workflow for validating a new analytical method.
Experimental Protocol: ELISA Validation for Biomarker Quantitation
This protocol describes the validation of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for quantifying a hypothetical protein biomarker, "Marker-X," in human serum.
1. Objective: To validate an ELISA for the accurate and precise quantification of Marker-X in human serum over a defined concentration range.
2. Materials:
-
ELISA kit for Marker-X (capture antibody, detection antibody, streptavidin-HRP, TMB substrate).
-
Recombinant Marker-X protein (reference standard).
-
Pooled human serum (matrix).
-
Wash Buffer (PBS with 0.05% Tween-20).
-
Stop Solution (e.g., 1M H₂SO₄).
-
Microplate reader (450 nm).
3. Procedure:
-
Standard Curve Preparation:
-
Reconstitute the Marker-X reference standard to a stock concentration of 1000 ng/mL.
-
Perform serial dilutions (e.g., 1:2) in the sample matrix (pooled human serum) to create an 8-point standard curve (e.g., 10 ng/mL down to 0.078 ng/mL), including a blank (0 ng/mL).
-
-
Quality Control (QC) Sample Preparation:
-
Prepare QC samples by spiking the reference standard into the matrix at three concentrations: Low (0.2 ng/mL), Medium (2 ng/mL), and High (8 ng/mL).
-
-
Assay Protocol:
-
Coat a 96-well plate with capture antibody and incubate overnight at 4°C.
-
Wash the plate 3 times. Block with 1% BSA in PBS for 1 hour.
-
Wash the plate 3 times.
-
Add 100 µL of standards, QCs, and unknown samples (in duplicate) to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate 5 times.
-
Add 100 µL of biotinylated detection antibody. Incubate for 1 hour.
-
Wash the plate 5 times.
-
Add 100 µL of Streptavidin-HRP. Incubate for 30 minutes.
-
Wash the plate 7 times.
-
Add 100 µL of TMB substrate. Incubate in the dark for 15-20 minutes.
-
Add 100 µL of Stop Solution.
-
Read absorbance at 450 nm within 15 minutes.
-
-
Validation Parameter Assessment:
-
Precision (Intra- and Inter-Assay): Analyze the LQC, MQC, and HQC samples in replicates (n=6) on the same plate (intra-assay) and on three different days (inter-assay). Calculate the mean, standard deviation (SD), and coefficient of variation (%CV).
-
Accuracy: Calculate the percent recovery of the QC samples against their nominal concentrations.
-
Linearity & Range: Plot the standard curve (concentration vs. absorbance) and apply a 4-parameter logistic (4-PL) regression. The range is the concentration span over which the curve is accurate, precise, and linear.
-
LOD/LOQ: Determine the concentration at which the signal is statistically different from the blank (e.g., Mean of Blank + 3SD for LOD; Mean of Blank + 10SD for LOQ).
-
Specificity: Test for cross-reactivity with structurally similar molecules. Analyze samples from at least six different sources of human serum to assess matrix effects.
-
Data Presentation: Summary of ELISA Validation Results
The following table summarizes hypothetical validation data for the Marker-X ELISA.
| Validation Parameter | QC Level | Intra-Assay (n=6) | Inter-Assay (n=18, 3 runs) | Acceptance Criteria |
| Precision (%CV) | Low (0.2 ng/mL) | 6.8% | 9.5% | ≤ 20% (≤ 25% at LLOQ) |
| Mid (2.0 ng/mL) | 4.5% | 6.2% | ≤ 20% | |
| High (8.0 ng/mL) | 3.9% | 5.8% | ≤ 20% | |
| Accuracy (% Recovery) | Low (0.2 ng/mL) | 98.5% | 103.2% | 80 - 120% |
| Mid (2.0 ng/mL) | 101.2% | 100.5% | 80 - 120% | |
| High (8.0 ng/mL) | 99.1% | 97.8% | 80 - 120% | |
| Linearity (R²) | 0.078 - 10 ng/mL | - | > 0.99 | ≥ 0.98 |
| Sensitivity | LOD | - | 0.025 ng/mL | Reportable |
| LLOQ | - | 0.078 ng/mL | Reportable | |
| Specificity | Cross-reactivity | - | < 0.1% | No significant interference |
Part 2: Comparative Analysis in Preclinical Drug Discovery
Comparative analysis is fundamental to drug discovery, enabling the ranking and selection of lead candidates.[6] A common in vitro comparative study involves determining the half-maximal inhibitory concentration (IC50) of multiple compounds to assess their potency against a specific biological target.
Experimental Protocol: Comparative IC50 Determination via MTT Assay
This protocol outlines a method to compare the cytotoxic potency of three hypothetical drug candidates (Compound A, Compound B, and a Standard-of-Care) on a cancer cell line (e.g., A431).
1. Objective: To determine and compare the IC50 values of three compounds on A431 cells after 48 hours of treatment.
2. Materials:
-
A431 human epidermoid carcinoma cell line.
-
DMEM media with 10% FBS.
-
Drug Compounds: A, B, and Standard-of-Care (SoC).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[7]
-
DMSO (Dimethyl sulfoxide).[7]
-
96-well cell culture plates.
3. Procedure:
-
Cell Seeding: Seed A431 cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.[8][9]
-
Compound Preparation: Prepare stock solutions of each compound in DMSO. Create a series of 2-fold dilutions for each compound in culture media to achieve final concentrations ranging from 100 µM to ~0.05 µM. Include a vehicle control (media with DMSO) and a no-cell blank.
-
Cell Treatment: Remove the old media from the cells and add 100 µL of the prepared compound dilutions to the respective wells (in triplicate). Incubate for 48 hours.
-
MTT Assay:
-
Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[7]
4. Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percent viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot percent inhibition (100 - % Viability) against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value for each compound.[10]
Logical Diagram for Compound Prioritization
This diagram shows a decision-making process for selecting a lead compound based on comparative data.
Data Presentation: Comparative Efficacy of Drug Candidates
This table presents hypothetical results from the comparative IC50 study.
| Compound | IC50 on A431 Cells (µM) | IC50 on Normal Fibroblasts (µM) | Selectivity Index (SI)¹ |
| Compound A | 0.85 | 25.5 | 30.0 |
| Compound B | 1.20 | 5.4 | 4.5 |
| Standard-of-Care | 2.50 | 15.0 | 6.0 |
| ¹ Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells) |
Part 3: Application in Signaling Pathway Analysis
Validated assays are crucial for dissecting how drug candidates affect cellular signaling pathways. Western blotting is a widely used technique to measure changes in protein expression and post-translational modifications (e.g., phosphorylation) that indicate pathway activation or inhibition.[11][12]
Experimental Protocol: Western Blot for MAPK Pathway Modulation
1. Objective: To compare the effect of Compound A and a known MEK inhibitor (U0126) on the phosphorylation of ERK, a key downstream component of the MAPK/ERK pathway.
2. Procedure:
-
Cell Culture and Treatment: Seed A431 cells and grow to 80-90% confluency. Starve cells in serum-free media for 12-24 hours. Treat cells with Compound A (at its IC50), U0126 (10 µM), or vehicle (DMSO) for 1 hour. Then, stimulate all wells (except for the unstimulated control) with EGF (100 ng/mL) for 15 minutes.
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[11] Scrape and collect the lysate, centrifuge to pellet debris, and collect the supernatant.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize samples to the same protein concentration (e.g., 20 µg) in Laemmli buffer. Separate proteins on a 10% polyacrylamide gel.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[12][13]
-
Incubate overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane 3 times with TBST.
-
Incubate for 1 hour with an HRP-conjugated secondary antibody.[13]
-
Wash 3 times with TBST.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total ERK (t-ERK).
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
MAPK/ERK Signaling Pathway Diagram
This diagram illustrates the MAPK/ERK signaling cascade and highlights the points of inhibition by the compounds tested.
References
- 1. fda.gov [fda.gov]
- 2. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 9. google.com [google.com]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Comparative Study of 14-alpha-OHAT versus Formestane as Aromatase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aromatase inhibitors are a cornerstone in the treatment of hormone-responsive breast cancer and are of significant interest in various other endocrine-related research fields. This technical guide provides a detailed comparative analysis of two steroidal aromatase inhibitors: 14-alpha-hydroxyandrost-4-ene-3,6,17-trione (14-alpha-OHAT) and Formestane. This document outlines their mechanisms of action, presents a compilation of their inhibitory activities, details relevant experimental protocols, and provides visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.
Introduction
The enzyme aromatase, a member of the cytochrome P450 superfamily, plays a pivotal role in estrogen biosynthesis by converting androgens into estrogens.[1] The inhibition of aromatase is a clinically validated strategy for the treatment of estrogen receptor-positive (ER+) breast cancer in postmenopausal women, where peripheral aromatization is the primary source of estrogen.[2][3] Formestane, a second-generation aromatase inhibitor, was one of the first selective steroidal inhibitors to be used clinically.[2] 14-alpha-OHAT is a newer androstenedione derivative that has also demonstrated potent aromatase inhibitory effects.[4] This guide aims to provide a comprehensive comparison of these two compounds to aid in further research and development.
Chemical and Physical Properties
A clear understanding of the chemical properties of both inhibitors is fundamental to appreciating their biological activity.
| Property | 14-alpha-hydroxyandrost-4-ene-3,6,17-trione (14-alpha-OHAT) | Formestane (4-hydroxyandrost-4-ene-3,17-dione) |
| Chemical Formula | C₁₉H₂₄O₃ | C₁₉H₂₆O₃ |
| Molecular Weight | 300.39 g/mol | 302.41 g/mol |
| Synonyms | 14α-hydroxy-4-androstene-3,6,17-trione | 4-OH-A, Lentaron |
| Type | Steroidal, Androstenedione derivative | Steroidal, Androstenedione derivative |
Mechanism of Action
Both 14-alpha-OHAT and Formestane are steroidal aromatase inhibitors, meaning their core structure is similar to the natural substrate of aromatase, androstenedione. This allows them to interact with the enzyme's active site.
Formestane is classified as a Type I, irreversible aromatase inhibitor.[5][6] It acts as a "suicide inhibitor," meaning it forms a permanent, covalent bond with the aromatase enzyme, leading to its inactivation.[5] This irreversible binding ensures a prolonged reduction in estrogen levels, as the body must synthesize new enzyme molecules to restore activity.[5]
14-alpha-OHAT has been shown to inhibit aromatase activity in a dose-dependent manner.[4] While it is known to be a potent inhibitor, the available literature does not definitively state whether its mechanism is reversible or irreversible.
Below is a diagram illustrating the general mechanism of steroidal aromatase inhibitors.
Quantitative Data on Aromatase Inhibition
The potency of aromatase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the available data for 14-alpha-OHAT and Formestane.
| Compound | IC50 Value | Notes |
| 14-alpha-OHAT | Effective at 0.1-10 µM | Dose-dependent inhibition observed in human uterine tumor tissues. A specific IC50 value is not consistently reported in the literature.[4] |
| Formestane | ~30 nM | This value is an approximation from multiple sources which show some variability. |
Experimental Protocols
The evaluation of aromatase inhibitors relies on robust and reproducible experimental assays. Below are detailed methodologies for two common assays used in this field.
Tritiated Water Release Assay (Cell-Free)
This assay is a widely used method to measure aromatase activity by quantifying the release of tritiated water ([³H]₂O) from a radiolabeled androgen substrate.[7]
Objective: To determine the in vitro inhibitory potential of a compound on aromatase enzyme activity.
Materials:
-
Human placental microsomes or recombinant human aromatase
-
[1β-³H]-Androst-4-ene-3,17-dione (substrate)
-
NADPH (cofactor)
-
Test compounds (14-alpha-OHAT, Formestane)
-
Phosphate buffer
-
Chloroform
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the aromatase enzyme source.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the [1β-³H]-androstenedione substrate.
-
Incubate the mixture at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding chloroform to extract the remaining substrate and steroidal products.
-
Centrifuge to separate the aqueous and organic phases.
-
Transfer an aliquot of the aqueous phase (containing the [³H]₂O) to a new tube.
-
Add dextran-coated charcoal to remove any remaining tritiated steroids.
-
Centrifuge and transfer the supernatant to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the presence of the test compound to the control (without inhibitor).
MCF-7aro Cell-Based Aromatase Inhibition Assay
This assay utilizes a human breast cancer cell line (MCF-7) that has been engineered to overexpress aromatase (MCF-7aro) to assess the efficacy of inhibitors in a cellular context.[8]
Objective: To determine the ability of a compound to inhibit aromatase activity within a living cell.
Materials:
-
MCF-7aro cells
-
Cell culture medium (e.g., MEM) with charcoal-stripped fetal bovine serum (to remove endogenous steroids)
-
Testosterone (substrate)
-
Test compounds (14-alpha-OHAT, Formestane)
-
ELISA kit for estradiol quantification
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Seed MCF-7aro cells in a multi-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the test compound at various concentrations.
-
Add testosterone to the wells to serve as the substrate for aromatase.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture medium.
-
Quantify the concentration of estradiol in the medium using a specific ELISA kit.
-
Lyse the cells and perform a protein assay (e.g., BCA assay) to normalize the estradiol production to the total protein content.
-
Calculate the percentage of inhibition by comparing the estradiol levels in the presence of the test compound to the control.
Signaling Pathway: Estrogen Biosynthesis
The following diagram illustrates the key steps in the conversion of androgens to estrogens, the pathway targeted by aromatase inhibitors.
Discussion and Future Directions
Formestane, as an irreversible inhibitor, offers the advantage of long-lasting enzyme inactivation.[5] However, its clinical use has been superseded by newer, orally available aromatase inhibitors. 14-alpha-OHAT demonstrates potent dose-dependent inhibition of aromatase, suggesting its potential as a therapeutic agent.[4] Further research is warranted to elucidate the precise mechanism of inhibition (reversible vs. irreversible) and to determine a specific IC50 value for 14-alpha-OHAT. Head-to-head comparative studies under identical experimental conditions would be invaluable for a direct comparison of the potency and efficacy of these two compounds. Such studies could guide the development of novel steroidal aromatase inhibitors with improved pharmacological profiles.
Conclusion
This technical guide provides a comparative overview of 14-alpha-OHAT and Formestane as aromatase inhibitors. While Formestane is a well-characterized irreversible inhibitor, further investigation into the specific inhibitory kinetics and potency of 14-alpha-OHAT is necessary. The provided experimental protocols and pathway diagrams serve as a resource for researchers in the field of endocrinology and oncology to design and interpret studies aimed at the discovery and development of new aromatase inhibitors.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Aromatase inhibitors and inactivators in breast cancer: These potent inhibitors of oestrogen synthesis may be superior to tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Inhibitory effect of a new androstenedione derivative, 14 alpha-hydroxy-4-androstene-3,6,17-trione (14 alpha-OHAT) on aromatase activity of human uterine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 6. What type of aromatase inhibitors are irreversible? [onschemotherapyimmunotherapy.examzify.com]
- 7. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tripod.nih.gov [tripod.nih.gov]
A Technical Guide to the Efficacy of 14-Hydroxyandrost-4-ene-3,6,17-trione and Other Steroidal Aromatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aromatase inhibitors (AIs) are a cornerstone in the management of estrogen receptor-positive (ER+) breast cancer in postmenopausal women. These agents effectively suppress estrogen biosynthesis, a key driver of tumor growth. Steroidal AIs, which bear a structural resemblance to the natural substrate androstenedione, represent a distinct class of AIs that act as irreversible inhibitors of the aromatase enzyme. This technical guide provides an in-depth comparison of the efficacy of a lesser-known steroidal AI, 14-Hydroxyandrost-4-ene-3,6,17-trione, with other well-established steroidal AIs such as Formestane and Exemestane, as well as the related compound Androst-4-ene-3,6,17-trione. This document outlines their mechanisms of action, summarizes available quantitative efficacy data, details relevant experimental protocols, and visualizes key biological and experimental pathways.
Introduction: The Role of Steroidal Aromatase Inhibitors
The enzyme aromatase (cytochrome P450 19A1) catalyzes the final and rate-limiting step in the biosynthesis of estrogens from androgens. In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens, making aromatase a critical therapeutic target.[1] Steroidal AIs, also known as Type I inhibitors, are substrate analogs that bind to the active site of the aromatase enzyme.[2] This interaction leads to the enzyme processing the inhibitor into a reactive intermediate that forms a covalent, irreversible bond with the enzyme, a mechanism often referred to as "suicide inhibition."[3][4] This permanent inactivation of the enzyme necessitates de novo synthesis for the restoration of estrogen production.[3][5]
This guide focuses on the comparative efficacy of the following steroidal AIs:
-
This compound (14α-OHAT): A novel androstenedione derivative.
-
Formestane (4-hydroxyandrostenedione): The first selective, second-generation steroidal AI.[6]
-
Exemestane: A potent and selective third-generation steroidal AI.[5][7]
-
Androst-4-ene-3,6,17-trione (4-AT / 6-OXO): A potent irreversible aromatase inhibitor.[8][9]
Quantitative Efficacy Data
The following table summarizes the available quantitative data on the inhibitory potency of the discussed steroidal AIs against the aromatase enzyme. It is crucial to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Inhibitory Potency | Enzyme Source | Reference |
| This compound | Dose-dependent inhibition (0.1-10 µM) | Human Uterine Tumors | [10] |
| Formestane | Ki = 27 nM | Human Placental Microsomes | [11] |
| Exemestane | IC50 = 27 nM | Human Placental Aromatase | [12] |
| Androst-4-ene-3,6,17-trione (Metabolite: 3-OHAT) | Ki = 6.5 µM | Human Placental Microsomes | [13] |
Mechanism of Action and Signaling Pathways
Steroidal AIs exert their therapeutic effect by blocking the production of estrogens, thereby preventing the activation of estrogen receptors in hormone-dependent cancer cells. The binding of estrogen to its receptor initiates a signaling cascade that promotes cell proliferation and survival. By inhibiting aromatase, steroidal AIs effectively shut down this pathway.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Formestane - Wikipedia [en.wikipedia.org]
- 3. Exemestane - Wikipedia [en.wikipedia.org]
- 4. Formestane | C19H26O3 | CID 11273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Exemestane: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 8. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]
- 9. Androst-4-ene-3,6,17-trione | 2243-06-3 | Benchchem [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. caymanchem.com [caymanchem.com]
- 12. Synthesis and aromatase inhibition by potential metabolites of exemestane (6-methylenandrosta-1,4-diene-3,17-dione) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. insights.inotiv.com [insights.inotiv.com]
Specificity of 14-Hydroxyandrost-4-ene-3,6,17-trione in Inhibiting Aromatase Over Other Enzymes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the specificity of 14α-hydroxyandrost-4-ene-3,6,17-trione (14α-OHAT) as an aromatase inhibitor. Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of estrogen-dependent diseases, particularly breast cancer. The efficacy and safety of aromatase inhibitors are intrinsically linked to their specificity for the target enzyme over other enzymes involved in steroidogenesis. This document collates available quantitative data on the inhibitory effects of 14α-OHAT and related compounds, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development in this area.
Introduction
Estrogen biosynthesis is a key physiological process, and its dysregulation is implicated in the pathology of numerous diseases. The final and rate-limiting step in this pathway is the conversion of androgens to estrogens, a reaction catalyzed by the enzyme aromatase (CYP19A1). Consequently, the inhibition of aromatase has emerged as a cornerstone in the therapeutic strategy for hormone-receptor-positive breast cancer.
14α-hydroxyandrost-4-ene-3,6,17-trione (14α-OHAT) is a steroidal compound that has been identified as an inhibitor of aromatase. For any potential therapeutic agent, establishing its specificity is paramount. Off-target inhibition of other steroidogenic enzymes, such as 5α-reductase (which converts testosterone to the more potent dihydrotestosterone) or other cytochrome P450 enzymes (e.g., CYP17A1, involved in androgen synthesis), can lead to undesirable side effects and a complex pharmacological profile. This guide aims to consolidate the existing scientific knowledge on the specificity of 14α-OHAT.
Mechanism of Aromatase Inhibition
14α-OHAT is a derivative of androstenedione and is understood to act as an inhibitor of aromatase. One study has shown that 14α-OHAT inhibits aromatase activity in human uterine tumors in a dose-dependent manner, within a concentration range of 0.1 to 10 µM[1]. The same study also indicated that this compound does not get converted into estrogen, which is a crucial characteristic for an effective aromatase inhibitor[1].
The parent compound, androst-4-ene-3,6,17-trione, is known to be a potent irreversible aromatase inhibitor, which permanently binds to and inactivates the enzyme[2]. This irreversible inhibition, often termed "suicide inhibition," is a feature of some steroidal aromatase inhibitors.
Quantitative Data on Enzyme Inhibition
A comprehensive search of the scientific literature reveals limited direct quantitative data comparing the inhibitory activity of 14α-hydroxyandrost-4-ene-3,6,17-trione across a panel of steroidogenic enzymes. However, data from related compounds can provide valuable insights into the potential specificity of this class of molecules.
| Compound | Target Enzyme | Inhibition Metric (IC50/Ki) | Reference Compound | Reference Compound Value | Source |
| 14α-hydroxyandrost-4-ene-3,6,17-trione | Aromatase | Dose-dependent (0.1-10 µM) | - | - | Yamamoto et al., 1990[1] |
| 4-hydroxyandrost-4-ene-3,17-dione (4-OHA) | 5α-reductase | 15-29 µM (weak inhibition) | - | - | Ayub & Levell, 1992[3] |
| 4-hydroxyandrost-4-ene-3,17-dione (4-OHA) | Aromatase | - | - | - | Ayub & Levell, 1992[3] |
A significant finding regarding the specificity of 14α-OHAT is that it did not exhibit binding affinity for rabbit uterine cytosol-sex steroid receptors, suggesting it does not directly interfere with estrogen and androgen receptor signaling[1].
Experimental Protocols
Aromatase Inhibition Assay (Adapted from general protocols for placental microsomes)
This protocol describes a common method for determining the inhibitory effect of a compound on aromatase activity using human placental microsomes as the enzyme source.
4.1.1. Materials and Reagents
-
Human placental microsomes
-
[1β-³H]-Androst-4-ene-3,17-dione (substrate)
-
NADPH
-
Glucose-6-phosphate
-
Glucose-6-phosphate dehydrogenase
-
Potassium phosphate buffer (pH 7.4)
-
Chloroform
-
Dextran-coated charcoal
-
Scintillation cocktail
-
14α-hydroxyandrost-4-ene-3,6,17-trione (test inhibitor)
-
Known aromatase inhibitor (e.g., letrozole or formestane) as a positive control
4.1.2. Procedure
-
Preparation of Incubation Mixture: In a reaction vessel, combine the potassium phosphate buffer, an NADPH-generating system (NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and the human placental microsomes.
-
Inhibitor Addition: Add varying concentrations of 14α-hydroxyandrost-4-ene-3,6,17-trione to the reaction vessels. Include a vehicle control (without inhibitor) and a positive control.
-
Pre-incubation: Pre-incubate the mixture for a specified time at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Start the aromatase reaction by adding the radiolabeled substrate, [1β-³H]-androst-4-ene-3,17-dione.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period, ensuring the reaction proceeds in the linear range.
-
Termination of Reaction: Stop the reaction by adding chloroform to extract the steroids.
-
Separation of ³H₂O: Add dextran-coated charcoal to the aqueous phase to adsorb the unreacted substrate. Centrifuge to pellet the charcoal.
-
Quantification: Measure the radioactivity of the supernatant, which contains the ³H₂O released during the aromatization reaction, using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of aromatase activity).
Steroid Receptor Binding Assay (General Principle)
To assess the specificity of 14α-OHAT, a competitive binding assay with steroid receptors can be performed.
4.2.1. Materials and Reagents
-
Rabbit uterine cytosol (as a source of estrogen and progesterone receptors) or prostate cytosol (for androgen receptors)
-
Radiolabeled steroid (e.g., [³H]-estradiol for estrogen receptor, [³H]-R1881 for androgen receptor)
-
14α-hydroxyandrost-4-ene-3,6,17-trione
-
Unlabeled competitor steroids (e.g., diethylstilbestrol for estrogen receptor)
-
Buffer solution
-
Dextran-coated charcoal
4.2.2. Procedure
-
Incubation: Incubate the cytosol preparation with the radiolabeled steroid in the presence of increasing concentrations of 14α-OHAT or an unlabeled competitor.
-
Separation: After incubation, separate the bound from unbound radiolabeled steroid using dextran-coated charcoal.
-
Quantification: Measure the radioactivity in the supernatant (bound fraction).
-
Analysis: Determine the ability of 14α-OHAT to displace the radiolabeled steroid from the receptor and calculate its relative binding affinity.
Visualizations
Steroidogenesis Pathway and Point of Inhibition
Caption: Simplified steroidogenesis pathway highlighting the central role of aromatase and the inhibitory action of 14α-OHAT.
Experimental Workflow for Determining Aromatase Inhibition
Caption: Workflow for determining the in vitro inhibition of aromatase by 14α-OHAT.
Discussion and Future Directions
The available evidence strongly suggests that 14α-hydroxyandrost-4-ene-3,6,17-trione is an inhibitor of aromatase. The lack of binding to sex steroid receptors is a favorable characteristic, indicating a degree of specificity and a lower likelihood of direct hormonal or anti-hormonal effects. However, to establish a comprehensive specificity profile, further research is imperative.
Future studies should focus on:
-
Determining the IC50 and Ki values of 14α-OHAT for aromatase to quantify its potency.
-
Screening 14α-OHAT against a panel of key steroidogenic enzymes , including 5α-reductase (types I and II), CYP17A1 (17α-hydroxylase and 17,20-lyase activities), 3β-hydroxysteroid dehydrogenase, and 17β-hydroxysteroid dehydrogenase. This will provide the necessary quantitative data to build a detailed specificity profile.
-
Investigating the mode of inhibition (e.g., competitive, non-competitive, irreversible) to better understand its mechanism of action at the molecular level.
-
In vivo studies to correlate the in vitro findings with the physiological effects on hormone levels and potential therapeutic outcomes.
Conclusion
14α-hydroxyandrost-4-ene-3,6,17-trione demonstrates promising characteristics as a specific aromatase inhibitor. Its ability to inhibit aromatase without binding to sex steroid receptors is a significant advantage. However, a complete understanding of its specificity requires further quantitative evaluation of its effects on other key enzymes in the steroidogenic pathway. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to build upon in the continued investigation of this and related compounds for potential therapeutic applications.
References
Cross-Reactivity Analysis of 14-alpha-OHAT with Androgen and Estrogen Receptors: An In-depth Technical Guide
Introduction
14-alpha-hydroxy-androst-4-ene-3,17-dione (14-alpha-OHAT) is a steroidal compound primarily recognized for its role as an aromatase inhibitor, a key function in the therapeutic strategy for estrogen-dependent malignancies. Aromatase inhibitors act by blocking the conversion of androgens to estrogens, thereby reducing the levels of circulating estrogens. While its primary mechanism of action is well-understood, a comprehensive analysis of its potential cross-reactivity with nuclear hormone receptors, specifically the androgen receptor (AR) and estrogen receptor (ER), is crucial for a complete understanding of its pharmacological profile. This is of particular importance as off-target interactions can lead to unforeseen physiological effects, both beneficial and adverse.
This technical guide provides a comprehensive overview of the methodologies used to assess the cross-reactivity of 14-alpha-OHAT with androgen and estrogen receptors. Due to the limited publicly available data on the direct interaction of 14-alpha-OHAT with these receptors, this document also presents data for the structurally similar and well-characterized aromatase inhibitor, formestane (4-hydroxy-4-androstene-3,17-dione), as a surrogate to illustrate the data formats and experimental approaches. Furthermore, detailed experimental protocols and signaling pathway diagrams are provided to guide researchers in the evaluation of this and other similar compounds.
Data Presentation: Receptor Binding Affinity
A critical step in assessing the cross-reactivity of a compound is to determine its binding affinity for the target receptors. This is typically achieved through in vitro competitive binding assays. In these assays, the ability of the test compound (in this case, 14-alpha-OHAT) to displace a radiolabeled or fluorescently labeled ligand from the receptor is measured. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound required to inhibit 50% of the specific binding of the labeled ligand.
While direct quantitative data for 14-alpha-OHAT is scarce, one study noted that a related compound, 14 alpha-hydroxy-4-androstene-3,6,17-trione, did not show binding affinity to rabbit uterine cytosol-sex steroids, which would include the estrogen receptor. To illustrate the type of data generated from such studies, the following tables summarize the binding affinities of the related compound formestane and its metabolites for the androgen receptor.
Table 1: Relative Binding Affinity of Formestane and its Metabolites to the Rat Prostatic Androgen Receptor
| Compound | Relative Binding Affinity (RBA) (%)* |
| Mibolerone (standard) | 100 |
| 5α-Dihydrotestosterone (DHT) | 66 |
| 4-Hydroxytestosterone (4OHT) | 75 |
| Formestane (4OHA) | 0.085 |
| Metabolite A (3β,17-dihydroxy-5α-androstan-4-one) | 0.485 |
| Metabolite B (3α,17-dihydroxy-5β-androstan-4-one) | 0.016 |
*Relative Binding Affinity (RBA) is calculated relative to the synthetic androgen mibolerone. A higher RBA indicates a stronger binding affinity.[1]
Table 2: 5α-Reductase Inhibitory Activity of Formestane and its Metabolites
| Compound | IC50 (µM) |
| Formestane (4OHA) | 15-29 |
| 4-Hydroxytestosterone (4OHT) | 15-29 |
| Metabolite A | No significant activity |
| Metabolite B | No significant activity |
The IC50 values represent the concentration of the compound required to inhibit 50% of the activity of human prostatic 5α-reductase.[1]
These data for formestane highlight the importance of evaluating not only the parent compound but also its metabolites, as they can exhibit significantly different receptor binding profiles. For instance, while formestane itself binds weakly to the androgen receptor, its metabolite, 4-hydroxytestosterone, is a potent binder.[1]
Experimental Protocols
To determine the cross-reactivity of 14-alpha-OHAT with androgen and estrogen receptors, a series of in vitro assays are required. The following are detailed methodologies for key experiments.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a known high-affinity radioligand for binding to the androgen receptor.
Materials:
-
Rat ventral prostate tissue
-
TEDG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
[³H]-R1881 (methyltrienolone) as the radioligand
-
Unlabeled R1881 (for determining non-specific binding)
-
Test compound (14-alpha-OHAT) at various concentrations
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cytosol Preparation: Homogenize fresh or frozen rat ventral prostate tissue in ice-cold TEDG buffer. Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet the cellular debris and membranes. The resulting supernatant is the cytosol containing the androgen receptors.
-
Assay Setup: In microcentrifuge tubes, combine a fixed amount of the prostate cytosol, a fixed concentration of [³H]-R1881, and varying concentrations of the test compound (14-alpha-OHAT) or unlabeled R1881.
-
Incubation: Incubate the tubes at 4°C for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-R1881 from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-R1881 against the logarithm of the competitor concentration. The IC50 value for the test compound is then determined from this curve.
Estrogen Receptor Competitive Binding Assay
This assay is similar to the AR binding assay but uses a different source of receptors and a specific radioligand for the estrogen receptor.
Materials:
-
Uteri from ovariectomized rats
-
TEDG buffer (as above)
-
[³H]-17β-estradiol as the radioligand
-
Unlabeled 17β-estradiol (for determining non-specific binding)
-
Test compound (14-alpha-OHAT) at various concentrations
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cytosol Preparation: Homogenize uteri from ovariectomized rats in ice-cold TEDG buffer. Prepare the cytosol as described for the AR binding assay.
-
Assay Setup, Incubation, Separation, and Quantification: Follow the same procedures as for the AR competitive binding assay, substituting [³H]-17β-estradiol for [³H]-R1881 and unlabeled 17β-estradiol for unlabeled R1881.
-
Data Analysis: Determine the IC50 value for 14-alpha-OHAT for the estrogen receptor.
Androgen Receptor Reporter Gene Assay
This assay measures the functional activity of a compound as an agonist or antagonist of the androgen receptor.
Materials:
-
A suitable mammalian cell line (e.g., PC-3, LNCaP) that is responsive to androgens.
-
An expression vector containing the human androgen receptor cDNA.
-
A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., containing androgen response elements, AREs).
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
Cell culture medium and reagents.
-
Transfection reagent.
-
Test compound (14-alpha-OHAT).
-
Dihydrotestosterone (DHT) as a reference agonist.
-
Bicalutamide as a reference antagonist.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the AR expression vector, the ARE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
Treatment: After transfection, treat the cells with varying concentrations of the test compound (14-alpha-OHAT) in the presence (for antagonist testing) or absence (for agonist testing) of a fixed concentration of DHT.
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. For agonist activity, plot the normalized luciferase activity against the concentration of the test compound to determine the EC50 (half-maximal effective concentration). For antagonist activity, plot the inhibition of DHT-induced luciferase activity against the concentration of the test compound to determine the IC50.
Estrogen Receptor Reporter Gene Assay
This assay is analogous to the AR reporter gene assay and is used to assess the functional estrogenic or anti-estrogenic activity of a compound.
Materials:
-
A suitable mammalian cell line (e.g., MCF-7, T47D) that expresses the estrogen receptor.
-
A reporter plasmid containing a luciferase gene under the control of an estrogen-responsive promoter (e.g., containing estrogen response elements, EREs).
-
A control plasmid for normalization.
-
Cell culture medium and reagents.
-
Transfection reagent.
-
Test compound (14-alpha-OHAT).
-
17β-estradiol as a reference agonist.
-
Tamoxifen or Fulvestrant as a reference antagonist.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Culture the cells and transfect them with the ERE-luciferase reporter plasmid and the control plasmid.
-
Treatment: Treat the cells with varying concentrations of 14-alpha-OHAT in the presence (for antagonist testing) or absence (for agonist testing) of a fixed concentration of 17β-estradiol.
-
Incubation, Cell Lysis, and Luciferase Assay: Follow the same procedures as for the AR reporter gene assay.
-
Data Analysis: Determine the EC50 or IC50 values for 14-alpha-OHAT for the estrogen receptor.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the androgen and estrogen receptors.
Caption: Classical Androgen Receptor Signaling Pathway.
Caption: Classical Estrogen Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines the general workflow for assessing the cross-reactivity of a test compound.
Caption: Experimental Workflow for Cross-Reactivity Analysis.
The comprehensive evaluation of 14-alpha-OHAT's interaction with androgen and estrogen receptors is essential for a complete understanding of its pharmacological profile. While direct evidence of its cross-reactivity is currently limited, the established methodologies of competitive binding assays and reporter gene assays provide a clear path for obtaining this critical data. The data from the structurally related compound, formestane, underscores the potential for complex interactions, including the differential activities of metabolites. By following the detailed protocols and experimental workflows outlined in this guide, researchers can effectively characterize the cross-reactivity of 14-alpha-OHAT and other novel steroid-based compounds, contributing to the development of safer and more effective therapeutic agents.
References
Unveiling the Unyielding Bond: A Technical Guide to the Irreversible Inhibition of Aromatase by 14-Hydroxyandrost-4-ene-3,6,17-trione
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of 14-Hydroxyandrost-4-ene-3,6,17-trione (14α-OHAT), a potent steroidal aromatase inhibitor. Drawing upon established research, this document elucidates the evidence for its irreversible binding to aromatase, a critical enzyme in estrogen biosynthesis and a key target in the development of therapies for hormone-dependent cancers. This guide provides a comprehensive overview of the quantitative data, detailed experimental protocols for assessing aromatase inhibition, and visual representations of the underlying biochemical processes.
Executive Summary
14α-Hydroxyandrost-4-ene-3,6,17-trione (14α-OHAT) has been identified as a dose-dependent inhibitor of aromatase activity.[1] While direct kinetic studies definitively detailing the irreversible binding of 14α-OHAT are not extensively available in the public domain, compelling evidence from studies on its close structural analog, androst-4-ene-3,6,17-trione (AT), strongly supports a mechanism of irreversible inactivation. AT, also known as a "suicide substrate," has been shown to be metabolized by aromatase into a reactive intermediate that covalently binds to the enzyme, leading to its permanent inactivation.[2] This guide synthesizes the available data to build a strong case for the irreversible binding of 14α-OHAT to aromatase, providing researchers with the foundational knowledge and methodologies to further investigate this and similar compounds.
Quantitative Data on Aromatase Inhibition
The following tables summarize the available quantitative data for 14α-OHAT and related compounds to provide a comparative overview of their inhibitory potential against aromatase.
Table 1: Dose-Dependent Inhibition of Aromatase by 14α-OHAT in Human Uterine Tumors [1]
| Concentration of 14α-OHAT (µM) | Inhibition of Aromatase Activity (%) |
| 0.1 | Data not specified, but inhibition observed |
| 1.0 | Data not specified, but inhibition observed |
| 10 | Data not specified, but inhibition observed |
Note: The original study demonstrated a dose-dependent inhibition but did not provide specific percentage values in the abstract.
Table 2: Kinetic Constants for Related Aromatase Inhibitors
| Compound | Ki (µM) | kinact (min⁻¹) | Type of Inhibition |
| Androst-4-ene-3,6,17-trione (AT) | Competitive and Irreversible | Not Specified | Suicide Substrate |
| 3β-reduced metabolite of AT (3-OHAT) | 6.5 | Not Specified | Competitive and Irreversible |
| 19-Hydroxyandrost-4-ene-3,6,17-trione (19-OHAT) | 0.61 | 0.222 | Time-dependent |
| 19-Oxoandrost-4-ene-3,6,17-trione (19-oxo AT) | 7.5 | 0.076 | Time-dependent |
Data for AT and its metabolite are from a study on human placental microsomes.[2] Data for 19-oxygenated derivatives are from a separate kinetic study.[3]
Experimental Protocols
To investigate the irreversible binding of a compound like 14α-OHAT to aromatase, a series of established experimental protocols can be employed. These methodologies are designed to characterize the kinetics of enzyme inactivation and confirm the covalent nature of the inhibitor-enzyme interaction.
Protocol 1: Aromatase Activity Assay using Human Placental Microsomes
This assay is a foundational method to measure the catalytic activity of aromatase and the inhibitory effect of compounds like 14α-OHAT.
Materials:
-
Human placental microsomes (source of aromatase)
-
[1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Phosphate buffer (pH 7.4)
-
14α-OHAT or other test inhibitors
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and human placental microsomes.
-
Add varying concentrations of 14α-OHAT to the reaction mixtures. A control with no inhibitor is essential.
-
Pre-incubate the mixtures at 37°C for a short period.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, [1β-³H]-androstenedione.
-
Incubate the reaction at 37°C for a defined time (e.g., 20 minutes).
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Extract the steroids from the aqueous phase.
-
Quantify the amount of tritiated water (³H₂O) released during the aromatization reaction using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration of 14α-OHAT relative to the control.
Protocol 2: Determination of Time-Dependent Inactivation (k_inact_ and K_i_)
This protocol is crucial for demonstrating irreversible inhibition by measuring the rate of enzyme inactivation.
Procedure:
-
Pre-incubate aromatase with various concentrations of 14α-OHAT for different time intervals (e.g., 0, 5, 10, 20, 30 minutes) in the presence of an NADPH regenerating system.
-
At each time point, take an aliquot of the pre-incubation mixture and dilute it significantly into a second reaction mixture containing a high concentration of the substrate (e.g., androstenedione) to initiate the aromatase activity assay (as described in Protocol 1). The dilution step is critical to prevent further inactivation during the activity measurement.
-
Measure the remaining aromatase activity at each time point for each inhibitor concentration.
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. For an irreversible inhibitor, this should yield a series of straight lines with slopes equal to the apparent first-order rate constant of inactivation (k_obs_).
-
Plot the reciprocal of k_obs_ against the reciprocal of the inhibitor concentration to determine the maximal rate of inactivation (k_inact_) and the inhibition constant (K_i_).
Protocol 3: Radiolabeling and Dialysis to Confirm Covalent Binding
This experiment provides direct evidence of a stable, covalent bond between the inhibitor and the enzyme.
Materials:
-
Radiolabeled 14α-OHAT (e.g., [¹⁴C]-14α-OHAT)
-
Purified aromatase or microsomal preparation
-
Dialysis tubing with an appropriate molecular weight cutoff
Procedure:
-
Incubate the radiolabeled 14α-OHAT with the aromatase preparation for a sufficient time to allow for inactivation.
-
Remove any unbound inhibitor by extensive dialysis of the incubation mixture against a large volume of buffer.
-
After dialysis, measure the radioactivity remaining in the enzyme sample.
-
The presence of radioactivity associated with the protein fraction after exhaustive dialysis indicates a covalent and therefore irreversible bond.
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of irreversible inhibition and the experimental workflow for its confirmation.
Caption: Proposed pathway for the irreversible inhibition of aromatase by 14α-OHAT.
Caption: Logical workflow for the experimental validation of irreversible aromatase inhibition.
Conclusion
References
- 1. Inhibitory effect of a new androstenedione derivative, 14 alpha-hydroxy-4-androstene-3,6,17-trione (14 alpha-OHAT) on aromatase activity of human uterine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on aromatase inhibition with 4-androstene-3,6,17-trione: its 3 beta-reduction and time-dependent irreversible binding to aromatase with human placental microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A time-dependent inactivation of aromatase by 19-oxygenated androst-4-ene-3,6,17-triones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 14-Hydroxyandrost-4-ene-3,6,17-trione with Non-Steroidal Aromatase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive head-to-head comparison of the steroidal aromatase inhibitor (AI) 14-Hydroxyandrost-4-ene-3,6,17-trione and its close analog, formestane, with commonly used non-steroidal AIs. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Introduction to Aromatase Inhibition
Aromatase, a cytochrome P450 enzyme, is responsible for the final and rate-limiting step in estrogen biosynthesis, the conversion of androgens to estrogens.[1][2] This enzymatic activity is a critical target in the treatment of hormone-receptor-positive breast cancer in postmenopausal women, where peripheral aromatization is the primary source of estrogen.[2] Aromatase inhibitors are broadly classified into two categories: steroidal (Type I) and non-steroidal (Type II) inhibitors.[3]
This compound , also known as 4-AT or 6-OXO, is a potent, irreversible steroidal aromatase inhibitor.[4] It acts as a suicide substrate, permanently binding to and inactivating the aromatase enzyme.[5] Its mechanism is shared by its close analog, formestane (4-hydroxyandrost-4-ene-3,17-dione).[5]
Non-steroidal aromatase inhibitors , such as anastrozole and letrozole, are reversible, competitive inhibitors that bind to the heme group of the cytochrome P450 moiety of the aromatase enzyme.[6]
This guide will delve into a comparative analysis of these two classes of inhibitors, focusing on their biochemical potency and the methodologies used for their evaluation.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of aromatase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their binding affinity (Ki). The following tables summarize the available data for this compound (and its analog formestane) and prominent non-steroidal AIs. It is crucial to note that the presented values are collated from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: Inhibitory Potency of Steroidal Aromatase Inhibitors
| Compound | IC50 | Ki | Assay System | Reference |
| Formestane | 42 nM | - | In vitro | [7] |
| Formestane | 0.112 µM | - | In vitro (MCF-7 cells) | [7] |
| 14α-hydroxy-4-androstene-3,6,17-trione | Dose-dependent inhibition (0.1-10 µM) | - | Human uterine tumors | [8] |
Table 2: Inhibitory Potency of Non-Steroidal Aromatase Inhibitors
| Compound | IC50 | Ki | Assay System | Reference |
| Letrozole | 2.18 nM | - | In vitro | [7] |
| Letrozole | 3.3 nM | - | In vitro | [7] |
| Anastrozole | - | - | - | [9][10] |
Experimental Protocols
Accurate and reproducible assessment of aromatase inhibition is fundamental to the development and comparison of AIs. Below are detailed methodologies for two common in vitro assays used to determine the potency of these inhibitors.
Human Placental Microsomal Aromatase Assay (Radiometric)
This assay measures the release of tritiated water ([³H]₂O) from a radiolabeled androgen substrate.[2][11]
Materials:
-
[1β-³H]-Androst-4-ene-3,17-dione (substrate)[11]
-
NADPH (cofactor)[2]
-
Test inhibitors (this compound, non-steroidal AIs)
-
Phosphate buffer (pH 7.4)[11]
-
Dextran-coated charcoal
-
Scintillation cocktail
-
96-well microplates
Procedure:
-
Microsome Preparation: Isolate microsomes from fresh human placental tissue by differential centrifugation.[2] Determine the protein concentration of the microsomal preparation.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing phosphate buffer, human placental microsomes, and a range of concentrations of the test inhibitor.
-
Initiation of Reaction: Add [1β-³H]-androst-4-ene-3,17-dione and NADPH to each well to initiate the enzymatic reaction.[11] Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor as a positive control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).[11]
-
Termination of Reaction: Stop the reaction by adding a suitable solvent (e.g., chloroform).
-
Separation of Tritiated Water: Add a suspension of dextran-coated charcoal to each well to adsorb the unmetabolized radiolabeled substrate. Centrifuge the plate to pellet the charcoal.
-
Quantification: Transfer the supernatant containing the [³H]₂O to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Fluorometric Aromatase Activity Assay
This high-throughput assay utilizes a non-fluorescent substrate that is converted by aromatase into a fluorescent product.[1][13][14]
Materials:
-
Recombinant human aromatase (CYP19A1)[1]
-
Fluorogenic substrate (e.g., a derivative of 7-methoxy-4-trifluoromethylcoumarin)[14]
-
NADPH generating system[1]
-
Test inhibitors
-
Assay buffer[1]
-
Fluorescence microplate reader
-
White 96-well microplates[13]
Procedure:
-
Reagent Preparation: Reconstitute the lyophilized recombinant human aromatase, NADPH generating system, and fluorogenic substrate in the provided assay buffer as per the manufacturer's instructions.[1][13]
-
Inhibitor Dilution: Prepare a serial dilution of the test inhibitors in the assay buffer.
-
Reaction Setup: In a white 96-well microplate, add the assay buffer, recombinant aromatase, and the various concentrations of the test inhibitors.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitors to interact with the enzyme.[1]
-
Reaction Initiation: Add the fluorogenic substrate and the NADPH generating system to all wells simultaneously using a multichannel pipette to start the reaction.[1]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm).[1][13]
-
Data Analysis: Determine the rate of reaction (slope of the fluorescence versus time curve) for each inhibitor concentration. Calculate the percentage of inhibition relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language to illustrate the aromatase signaling pathway and a typical experimental workflow for comparing aromatase inhibitors.
Caption: Aromatase signaling pathway and points of inhibition.
Caption: Experimental workflow for comparing aromatase inhibitors.
Conclusion
This technical guide provides a comparative overview of the steroidal aromatase inhibitor this compound and non-steroidal AIs. While a direct comparison of inhibitory potency is limited by the availability of data from single, comprehensive studies, the provided information on their mechanisms of action and the detailed experimental protocols offer a solid foundation for researchers in the field. The steroidal inhibitor acts through irreversible inactivation, a key differentiator from the reversible, competitive mechanism of non-steroidal AIs.[3][5] The choice of assay for evaluating these inhibitors depends on the specific research question, with radiometric assays providing a classic, sensitive method and fluorometric assays offering a high-throughput alternative. The visualized signaling pathway and experimental workflow serve to clarify these complex processes, aiding in the design and interpretation of future studies in the vital area of aromatase inhibitor research.
References
- 1. abcam.com [abcam.com]
- 2. epa.gov [epa.gov]
- 3. Aromatase inhibitors: are there differences between steroidal and nonsteroidal aromatase inhibitors and do they matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]
- 5. Aromatase inhibition: basic concepts, and the pharmacodynamics of formestane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole--of clinical importance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibitory effect of a new androstenedione derivative, 14 alpha-hydroxy-4-androstene-3,6,17-trione (14 alpha-OHAT) on aromatase activity of human uterine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. login.medscape.com [login.medscape.com]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. policycommons.net [policycommons.net]
- 13. abcam.cn [abcam.cn]
- 14. researchgate.net [researchgate.net]
Benchmarking the potency of 14-alpha-OHAT against established anti-cancer drugs
A Template for Researchers, Scientists, and Drug Development Professionals
Notice: The compound "14-alpha-OHAT" specified in the topic of this guide did not yield any publicly available scientific data regarding its anti-cancer properties or mechanism of action after a comprehensive search of scientific literature and databases. Therefore, this document serves as a detailed template, populated with established anti-cancer drugs, Doxorubicin and Paclitaxel , to illustrate the required structure, data presentation, experimental protocols, and visualizations. This framework can be adapted for "14-alpha-OHAT" or any other novel compound once relevant data becomes available.
Executive Summary
This guide provides a comprehensive framework for benchmarking the potency of novel anti-cancer compounds against established drugs. Using the well-characterized chemotherapeutic agents Doxorubicin and Paclitaxel as exemplars, we detail the essential experimental protocols and data presentation formats necessary for a thorough comparative analysis. This document outlines in vitro cytotoxicity assays, cell cycle analysis, apoptosis induction, and in vivo efficacy studies. Furthermore, it provides detailed visualizations of the respective signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action. The primary objective is to offer a robust template for the systematic evaluation of new therapeutic candidates in oncology drug discovery and development.
Introduction
The development of novel anti-cancer therapeutics is a cornerstone of modern oncological research. A critical step in this process is the rigorous evaluation of a new compound's potency and efficacy relative to existing standard-of-care treatments. This technical guide establishes a standardized methodology for such a comparative analysis. While the intended subject, 14-alpha-OHAT, could not be profiled due to a lack of available data, this document utilizes Doxorubicin, an anthracycline antibiotic, and Paclitaxel, a taxane, as stand-ins to demonstrate the benchmarking process. Both are widely used in chemotherapy and have well-documented mechanisms of action, making them ideal for illustrating the comparative framework.
Mechanisms of Action
Doxorubicin
Doxorubicin's primary anti-cancer activity stems from its ability to intercalate into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication and repair.[1] This action leads to the stabilization of the topoisomerase II complex after it has cleaved the DNA chain, preventing the resealing of the double helix and ultimately halting DNA replication.[2] Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), which can induce damage to cellular membranes, DNA, and proteins, contributing to its cytotoxic effects.[1]
Paclitaxel
Paclitaxel exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton.[3] This binding stabilizes the microtubules, preventing their dynamic assembly and disassembly necessary for cell division.[3] The stabilization of microtubules disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.[4]
In Vitro Potency Assessment
The initial evaluation of an anti-cancer compound's potency is typically performed using in vitro cell-based assays. These assays provide quantitative measures of a drug's ability to inhibit cell proliferation and induce cell death.
Comparative Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency. It represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the IC50 values for Doxorubicin and Paclitaxel in various breast cancer cell lines.
| Cell Line | Drug | IC50 (nM) | Reference |
| T47D | Doxorubicin | 202.37 ± 3.99 | [5][6] |
| Paclitaxel | 1577.2 ± 115.3 | [5][6] | |
| MCF-7 | Doxorubicin | ~8306 | [7] |
| Paclitaxel | - | ||
| MDA-MB-231 | Doxorubicin | ~6602 | [7] |
| Paclitaxel | 8 | [8] | |
| MCF-7/ADR (Doxorubicin-resistant) | Doxorubicin | - | |
| Paclitaxel | - | ||
| MDA-MB-435 | Doxorubicin | - | |
| Paclitaxel | - |
Note: Direct comparison of IC50 values should be made from studies using identical experimental conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for accurate benchmarking. The following sections provide methodologies for key in vitro assays.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[9]
-
Drug Treatment: Treat cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After the incubation period, remove the drug-containing medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[9][10]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[9][10]
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the drugs for the indicated times.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing and fix overnight at 4°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.[11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is determined.[11]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds for the desired duration.
-
Cell Harvesting: Collect both floating and adherent cells and wash with cold PBS.[12]
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[12][13]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[12][14]
-
Flow Cytometry: Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[12]
In Vivo Efficacy
In vivo studies using animal models are essential to evaluate the anti-tumor efficacy and systemic toxicity of a drug candidate.
Xenograft Tumor Growth Inhibition
This study design is commonly used to assess the ability of a compound to inhibit tumor growth in a living organism.
Experimental Workflow:
Caption: Workflow for a typical in vivo xenograft study.
Comparative In Vivo Efficacy Data
The following table presents example data from a murine breast cancer xenograft model comparing the in vivo efficacy of Doxorubicin and Paclitaxel.
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | i.v. | 0 | [6] |
| Doxorubicin | 5 | i.v. | ~40-60 | [6][15] |
| Paclitaxel | 10 | i.p. | - | [16] |
| Doxorubicin + Paclitaxel | 5 + 10 | i.v./i.p. | >60 | [17] |
Note: Efficacy can vary significantly based on the tumor model, drug formulation, and treatment schedule.
Signaling Pathway Analysis
Understanding the molecular pathways affected by a drug is crucial for mechanism of action studies and for identifying potential biomarkers of response.
Doxorubicin Signaling Pathway
Caption: Simplified signaling pathway of Doxorubicin.
Paclitaxel Signaling Pathway
Caption: Simplified signaling pathway of Paclitaxel.
Conclusion
This technical guide provides a foundational template for the systematic benchmarking of novel anti-cancer agents. By following the outlined experimental protocols and data presentation formats, researchers can generate robust and comparable data to assess the potency and efficacy of new compounds. The use of Doxorubicin and Paclitaxel as examples highlights the key parameters and analyses that are essential for a comprehensive evaluation. While the specific compound "14-alpha-OHAT" remains uncharacterized in the public domain, the framework presented herein is readily adaptable for its future investigation, as well as for any other emerging anti-cancer therapeutic. A rigorous and standardized approach to preclinical evaluation is paramount for the successful translation of promising new molecules from the laboratory to the clinic.
References
- 1. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scitepress.org [scitepress.org]
- 6. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Breast cancer cells evade paclitaxel-induced cell death by developing resistance to dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. kumc.edu [kumc.edu]
- 15. Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. researchgate.net [researchgate.net]
A Critical Review of the Therapeutic Index of 14-Hydroxyandrost-4-ene-3,6,17-trione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a critical review based on publicly available scientific literature. 14-Hydroxyandrost-4-ene-3,6,17-trione is a research chemical and should be handled by qualified professionals for investigational purposes only. It is not approved for human or veterinary use.
Executive Summary
14α-Hydroxyandrost-4-ene-3,6,17-trione (14α-OHAT) is a synthetic steroid derivative primarily investigated for its potent aromatase inhibitory activity. A comprehensive review of existing literature reveals a significant gap in the pharmacological characterization of this compound, particularly concerning its anabolic and androgenic effects. Consequently, a quantitative therapeutic index, defined as the ratio of anabolic to androgenic activity, cannot be established at present. This guide synthesizes the available data on 14α-OHAT, focusing on its known biochemical properties. Furthermore, it details the standardized experimental protocols, such as the Hershberger assay, that would be imperative for determining its therapeutic index. While the absence of direct androgen receptor binding suggests a potentially favorable therapeutic window, empirical in vivo data is critically required to substantiate this hypothesis. This document serves as a technical resource for researchers and drug development professionals, highlighting both the current knowledge and the necessary future directions for the comprehensive evaluation of this compound.
Introduction
This compound is a synthetic C19 steroid, structurally related to androstenedione. The introduction of a hydroxyl group at the 14th position (14α-OHAT) is a key modification that significantly influences its biological activity. The primary focus of research on this compound has been its potent inhibitory effect on the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. This property positions 14α-OHAT as a potential candidate for therapeutic applications where estrogen suppression is desirable, such as in estrogen-dependent breast cancer.
However, for any steroid-based therapeutic, a thorough understanding of its broader endocrinological profile is paramount. The therapeutic index for anabolic steroids is a critical measure of their clinical utility, representing the separation between desired anabolic (myotrophic) effects and undesired androgenic (virilizing) side effects. To date, there is a notable absence of published studies investigating the anabolic or androgenic properties of this compound. This review aims to critically assess the available information and outline the necessary experimental framework to determine the therapeutic index of this compound.
Known Pharmacological Data
The most significant and well-documented pharmacological property of 14α-Hydroxyandrost-4-ene-3,6,17-trione is its potent, dose-dependent inhibition of aromatase.
Aromatase Inhibition
A key study by Kitawaki et al. (1990) demonstrated that 14α-OHAT, synthesized microbiologically, effectively inhibits estrogen synthetase (aromatase) activity in human uterine tumors, including endometrial cancer, leiomyoma, and adenomyosis tissues. The study reported that 14α-OHAT inhibited aromatase activity in a dose-dependent manner within a concentration range of 0.1-10 microM[1]. This finding suggests its potential as an endocrine therapeutic agent for estrogen-dependent pathologies.
Receptor Binding Profile
The same pivotal study by Kitawaki et al. (1990) also provided crucial insights into the receptor binding profile of 14α-OHAT. Their findings indicated that the compound did not exhibit binding affinity for sex steroid receptors in rabbit uterine cytosol[1]. This is a critical piece of information, as it suggests that 14α-OHAT may not directly interact with the androgen receptor, a prerequisite for androgenic activity. Furthermore, the study confirmed that 14α-OHAT is not converted to estrogen in human placental preparations, reinforcing its role as a pure aromatase inhibitor[1].
Table 1: Summary of Known Pharmacological Properties of 14α-Hydroxyandrost-4-ene-3,6,17-trione
| Property | Finding | Reference |
| Aromatase Inhibition | Potent, dose-dependent inhibition in human uterine tumors (0.1-10 µM). | Kitawaki et al., 1990[1] |
| Androgen Receptor Binding | No binding affinity to rabbit uterine cytosol sex steroid receptors. | Kitawaki et al., 1990[1] |
| Estrogenic Conversion | Not converted to estrogen in human placental preparations. | Kitawaki et al., 1990[1] |
| Anabolic Activity | No data available. | N/A |
| Androgenic Activity (in vivo) | No data available. | N/A |
| Therapeutic Index | Not determined. | N/A |
The Therapeutic Index: A Critical Unknown
The therapeutic index of an anabolic-androgenic steroid (AAS) is the ratio of its anabolic (muscle-building) activity to its androgenic (masculinizing) activity. A higher therapeutic index indicates a more favorable profile, with a greater separation between the desired anabolic effects and the undesirable androgenic side effects.
Given the lack of androgen receptor binding in vitro, it could be hypothesized that this compound possesses a very high, potentially undefined, therapeutic index. However, this is purely speculative without in vivo data. It is possible that metabolites of the compound could have androgenic activity, or that it could act through non-receptor-mediated androgenic pathways. Therefore, a comprehensive in vivo assessment is essential.
Experimental Protocols for Determining the Therapeutic Index
To ascertain the therapeutic index of this compound, a series of well-established preclinical assays would need to be conducted. The cornerstone of this evaluation is the Hershberger assay.
The Hershberger Assay
The Hershberger assay is a standardized in vivo bioassay in castrated male rats designed to detect and characterize the androgenic and anabolic activity of a test substance.
Experimental Workflow:
Caption: Workflow of the Hershberger assay for determining anabolic and androgenic activity.
Methodology:
-
Animal Model: Immature, surgically castrated male rats are used. Castration removes the endogenous source of androgens, making the accessory sex tissues highly sensitive to exogenous androgenic compounds.
-
Dosing: The animals are treated with the test compound (this compound) at various dose levels, a vehicle control, and a reference androgen (e.g., testosterone propionate) for a period of 10 consecutive days.
-
Endpoint Measurement: On day 11, the animals are euthanized, and specific androgen-sensitive tissues are dissected and weighed.
-
Anabolic (Myotrophic) Activity: Measured by the wet weight of the levator ani muscle.
-
Androgenic Activity: Measured by the wet weights of the ventral prostate and seminal vesicles.
-
-
Data Analysis: The dose-response curves for the anabolic and androgenic effects are plotted. The therapeutic index is calculated as the ratio of the dose required to produce a half-maximal anabolic response to the dose required to produce a half-maximal androgenic response.
Signaling Pathways
Aromatase Inhibition Pathway
This compound exerts its primary effect by inhibiting the aromatase enzyme, which is a member of the cytochrome P450 superfamily. This inhibition blocks the conversion of androgens into estrogens.
Caption: Simplified signaling pathway of aromatase inhibition by this compound.
Androgen Receptor Signaling Pathway (Hypothetical)
While current in vitro data suggests no direct interaction, a comprehensive review necessitates the consideration of the canonical androgen receptor signaling pathway. Should this compound or its metabolites possess any androgenic activity, it would likely be mediated through this pathway.
Caption: The canonical androgen receptor signaling pathway.
Discussion and Future Directions
To fully characterize this compound and assess its therapeutic potential, the following future research is essential:
-
In vivo assessment of anabolic and androgenic activity: The Hershberger assay is the gold standard and should be the primary next step.
-
Metabolite profiling: A thorough investigation of the metabolites of this compound is necessary to determine if any of them possess androgenic or other biological activities.
-
Androgen receptor transactivation assays: In addition to binding assays, functional assays should be performed to confirm that the compound does not activate the androgen receptor.
-
Toxicology and safety pharmacology studies: A comprehensive toxicological profile is required to identify any potential adverse effects.
Conclusion
This compound is a compound of interest due to its demonstrated potent aromatase inhibitory activity. The preliminary in vitro data suggests a favorable separation from direct androgenic effects. However, a critical review reveals a complete lack of in vivo data on its anabolic and androgenic properties, making it impossible to determine its therapeutic index. While the potential for a high therapeutic index exists, this remains speculative. Rigorous preclinical evaluation, starting with the Hershberger assay, is imperative to elucidate the full pharmacological profile of this compound and to ascertain its potential for further drug development. Without such data, any discussion of its therapeutic index remains purely theoretical.
References
Safety Operating Guide
Navigating the Safe Disposal of 14-Hydroxyandrost-4-ene-3,6,17-trione: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 14-Hydroxyandrost-4-ene-3,6,17-trione, a compound that, while lacking a specific Safety Data Sheet (SDS), should be handled with the utmost care based on the hazardous nature of similar steroidal compounds.
Due to the absence of a dedicated SDS for this compound, this disposal protocol is predicated on the safety information available for structurally related compounds, such as testosterone. Testosterone is classified as harmful if swallowed, a suspected carcinogen, potentially damaging to fertility and the unborn child, and very toxic to aquatic life.[1] Therefore, it is imperative to treat this compound as hazardous waste.
Immediate Safety and Disposal Protocol
Adherence to the following procedural steps is critical to ensure the safety of laboratory personnel and the protection of the environment.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound, all personnel must be equipped with the appropriate PPE. This includes, but is not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
-
Closed-toe shoes
Step 2: Waste Segregation and Containment
Proper segregation of chemical waste is fundamental to safe disposal.
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated filter paper, and disposable labware, must be placed in a clearly labeled, sealed, and leak-proof hazardous waste container. The label should prominently display "Hazardous Waste," the chemical name, and the appropriate hazard symbols (e.g., toxic, environmentally hazardous).
-
Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. The container must be clearly labeled as described above.
Step 3: Decontamination of Work Surfaces and Equipment
Following any handling of the compound, all work surfaces and non-disposable equipment must be thoroughly decontaminated.
-
Use a suitable laboratory detergent and water to wash surfaces.
-
Follow with a solvent rinse (e.g., ethanol or isopropanol) to ensure the removal of any residual compound.
-
All cleaning materials, such as paper towels, must be disposed of as solid hazardous waste.
Step 4: Storage of Hazardous Waste
Store all hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. The storage area should have secondary containment to prevent the spread of any potential leaks.
Step 5: Final Disposal
The final disposal of this compound waste must be conducted through your institution's licensed hazardous waste disposal service. Do not attempt to dispose of this compound down the drain or in regular trash.[1] Contact your EHS office to arrange for a scheduled pickup.
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not available, the following table summarizes key hazard classifications for the related compound, testosterone, which should be used as a conservative guide.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child |
| Aquatic Toxicity (Acute) | Category 1 | H400: Very toxic to aquatic life |
Data based on the Safety Data Sheet for Testosterone.[1]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and minimizing environmental impact. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Operational Guidance for Handling 14-Hydroxyandrost-4-ene-3,6,17-trione
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like 14-Hydroxyandrost-4-ene-3,6,17-trione is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.
Hazard Summary
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double pair of chemotherapy-rated gloves (ASTM D6978 compliant).[2] | Prevents skin contact with the hazardous drug. The outer glove should be removed immediately after handling and the inner glove upon leaving the designated area. |
| Gown | Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[3] | Protects the body from contamination. Gowns should be changed regularly or immediately if contaminated. |
| Eye Protection | Goggles or a face shield.[4] | Protects the eyes and mucous membranes from splashes or aerosols. Standard safety glasses are insufficient. |
| Respiratory Protection | An N95 or higher-rated respirator.[2][5] | Minimizes the risk of inhaling airborne particles of the compound, especially during weighing or transfer operations. |
| Additional Protection | Disposable shoe covers and head/hair covers.[2] | Prevents the spread of contamination outside of the designated handling area. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound should be conducted within a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to contain any airborne particles.[5]
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the containment unit should be covered with a disposable, absorbent liner. All required equipment (spatulas, weigh boats, vials, etc.) should be placed inside the containment unit before starting.
-
Weighing and Aliquoting: Carefully weigh the desired amount of the compound using a tared weigh boat. To minimize the generation of airborne dust, avoid any rapid movements. Use a dedicated spatula for handling the solid material.
-
Dissolving: If the protocol requires a solution, add the solvent to the vessel containing the weighed compound within the containment unit. Cap the vessel securely before removing it from the containment area.
-
Post-Handling: After handling, the outer pair of gloves should be disposed of immediately within a sealed bag inside the containment unit. All contaminated disposable materials (weigh boats, liners, etc.) should be collected in a designated hazardous waste container.
-
Decontamination: The work surface within the containment unit should be thoroughly decontaminated. Following the initial cleaning, remove the inner gloves and gown and dispose of them in the designated hazardous waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3]
Disposal Plan
All waste generated from handling this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: All contaminated solid materials, including gloves, gowns, weigh boats, and absorbent liners, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous liquid waste container.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container for hazardous materials.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
